3-(Methylsulfonyl)benzylamine hydrochloride
Description
Properties
IUPAC Name |
(3-methylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJGYTVYJXGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959549 | |
| Record name | 1-[3-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-81-4, 855267-50-4 | |
| Record name | 1-[3-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(methylsulfonyl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride
CAS Number: 855267-50-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)benzylamine hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited availability of in-depth experimental data in peer-reviewed literature, this document consolidates available chemical and physical properties, proposes a putative synthetic pathway based on related compounds, and discusses potential areas of application.
Chemical and Physical Properties
This compound is a stable, solid organic compound. The following table summarizes its key quantitative data.[1][2][3][4][5][6]
| Property | Value | Source |
| CAS Number | 855267-50-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 221.71 g/mol | |
| IUPAC Name | (3-(methylsulfonyl)phenyl)methanamine;hydrochloride | [1] |
| Synonyms | [3-(Methylsulphonyl)phenyl]methylamine hydrochloride, 3-(Aminomethyl)phenyl methyl sulphone hydrochloride, (3-(Methylsulfonyl)phenyl)methanamine hydrochloride | [1] |
| Appearance | Solid | |
| Purity | Typically >97% | |
| Storage | Inert atmosphere, room temperature |
Proposed Synthetic Protocol
Step 1: Oxidation of 3-(Methylthio)benzaldehyde to 3-(Methylsulfonyl)benzaldehyde
This step involves the oxidation of the sulfide to a sulfone.
-
Materials: 3-(Methylthio)benzaldehyde, hydrogen peroxide (30% solution), acetic acid.
-
Procedure:
-
Dissolve 3-(methylthio)benzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be done cautiously to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(methylsulfonyl)benzaldehyde.
-
Step 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
This step converts the aldehyde to the corresponding amine.
-
Materials: 3-(Methylsulfonyl)benzaldehyde, ammonium chloride, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve 3-(methylsulfonyl)benzaldehyde in methanol in a round-bottom flask.
-
Add a molar excess of ammonium chloride, followed by the cautious addition of sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer and basify with a suitable base (e.g., NaOH) to a pH of >10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Filter the solid, wash with a cold solvent, and dry to obtain this compound.
-
Potential Applications and Biological Activity
Specific biological activities or signaling pathway involvement for this compound have not been extensively reported. However, the broader class of sulfonylbenzylamine and related sulfonamide derivatives are known to exhibit a range of biological activities. These include, but are not limited to, antibacterial, antifungal, and anticancer properties. It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.
Visualizations
References
- 1. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
- 2. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 3. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 4. This compound | 855267-50-4 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
3-(Methylsulfonyl)benzylamine hydrochloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 3-(Methylsulfonyl)benzylamine hydrochloride. Due to the limited availability of public domain data, this document also outlines a plausible synthetic route and highlights areas where further experimental characterization is required.
Core Physical Properties
| Property | Value | Source(s) |
| CAS Number | 855267-50-4 | [1][2][3][4][5] |
| Molecular Formula | C8H12ClNO2S | [1][3][4] |
| Molecular Weight | 221.71 g/mol | [1] |
| Melting Point | 248-254 °C | [2] |
| Appearance | Solid | [1] |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature.
Plausible Synthetic Route
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible two-step synthesis can be proposed based on the known chemistry of its precursors. This process would involve the synthesis of 3-(Methylsulfonyl)benzonitrile followed by its reduction to the corresponding benzylamine and subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of 3-(Methylsulfonyl)benzonitrile
The synthesis of the benzonitrile precursor could potentially be achieved through methods such as the copper(I)-catalyzed S-C(sp²) coupling of an appropriate aryl halide with a sulfur-based nucleophile.[6]
Step 2: Reduction of 3-(Methylsulfonyl)benzonitrile to 3-(Methylsulfonyl)benzylamine
The nitrile group of 3-(Methylsulfonyl)benzonitrile can be reduced to a primary amine to form 3-(Methylsulfonyl)benzylamine.[6] This is a common transformation in organic synthesis.
Step 3: Formation of the Hydrochloride Salt
The final step would involve the treatment of the synthesized 3-(Methylsulfonyl)benzylamine with hydrochloric acid to form the stable hydrochloride salt.
Visualizations
The following diagram illustrates a logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Biological Activity
There is currently no publicly available information regarding any signaling pathways or specific biological activities associated with this compound. Further research is required to elucidate its pharmacological profile.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 855267-50-4 Cas No. | 3-(Methylsulphonyl)benzylamine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. americanelements.com [americanelements.com]
- 4. 855267-50-4|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. 3-(Methylsulfonyl)benzonitrile | 22821-75-6 | Benchchem [benchchem.com]
A Technical Guide to 3-(Methylsulfonyl)benzylamine Hydrochloride for Researchers and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzylamine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. As a substituted benzylamine, it belongs to a class of molecules known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 221.71 g/mol | [1] |
| Chemical Formula | C₈H₁₂ClNO₂S | [1][2] |
| CAS Number | 855267-50-4 | [1][2] |
| IUPAC Name | [3-(methylsulfonyl)phenyl]methanamine;hydrochloride | [3] |
| Synonyms | 3-(Methylsulfonyl)benzylamine HCl, (3-(Methylsulfonyl)phenyl)methanamine hydrochloride | [2] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
Synthesis of this compound
The synthesis of substituted benzylamines like this compound can be achieved through various established chemical transformations. A common and effective method is the reductive amination of the corresponding aldehyde.
This protocol outlines a general procedure for the synthesis of this compound starting from 3-(methylsulfonyl)benzaldehyde.
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(methylsulfonyl)benzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the free base, 3-(methylsulfonyl)benzylamine.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.
Caption: General workflow for the synthesis of this compound.
Potential Applications and Biological Context
Benzylamine derivatives are prevalent scaffolds in medicinal chemistry, often investigated for their interactions with various biological targets. While the specific biological activity of this compound is not extensively documented in publicly available literature, related structures have shown significant potential as enzyme inhibitors.
For instance, studies on substituted benzylamines have identified them as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer therapy.[4] Additionally, other structurally related compounds have been explored as inhibitors of sirtuin-2 (SIRT2), a target for neurodegenerative diseases such as Huntington's disease.[5] These findings suggest that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics.
The diagram below illustrates a generalized mechanism by which a benzylamine derivative might act as an enzyme inhibitor, a common mode of action for such compounds in drug development.
Caption: A generalized diagram of competitive enzyme inhibition.
Analytical and Characterization Protocols
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are standard analytical techniques that can be employed.
Objective: To confirm the chemical structure of the synthesized compound.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, coupling constants, and integration values.
-
Compare the obtained spectra with the expected structure of this compound to confirm its identity. The proton signals for the methylsulfonyl group, the aromatic protons, the benzylic methylene protons, and the amine protons should be identifiable.
Objective: To determine the purity of the compound.
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Chromatographic Conditions: Use a suitable C18 reverse-phase column. Set a flow rate (e.g., 1 mL/min) and a detection wavelength (e.g., 254 nm). A gradient elution method is often employed to ensure good separation.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Caption: Standard workflow for the analytical characterization of a synthesized compound.
This compound is a compound with significant potential for application in drug discovery and development, particularly as a scaffold for enzyme inhibitors. This guide has provided essential data on its physicochemical properties, a detailed protocol for its synthesis via reductive amination, and an overview of standard analytical methods for its characterization. The provided diagrams offer visual aids to understand the synthetic and analytical workflows as well as its potential biological context. Researchers can use this information as a foundation for further investigation into the therapeutic potential of this and related benzylamine derivatives.
References
An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic pathways for producing 3-(methylsulfonyl)benzylamine hydrochloride, a key intermediate in various pharmaceutical and chemical research applications. This document outlines two primary synthetic routes, detailing the necessary experimental protocols, and presenting quantitative data where available. The logical flow of each synthesis is visualized through diagrams generated using Graphviz (DOT language).
Introduction
This compound is a benzylamine derivative characterized by the presence of a methylsulfonyl group at the meta-position of the benzene ring. This structural motif is of significant interest in medicinal chemistry due to the properties conferred by the sulfonyl group, such as increased polarity and the potential for hydrogen bonding, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide explores two viable synthetic pathways for the preparation of this compound, starting from readily available precursors: 3-(methylsulfonyl)benzonitrile and 3-(methylsulfonyl)benzaldehyde.
Pathway 1: Synthesis via Reduction of 3-(Methylsulfonyl)benzonitrile
This pathway involves the initial synthesis of the nitrile precursor followed by its reduction to the corresponding primary amine.
Step 1: Synthesis of 3-(Methylsulfonyl)benzonitrile
A common method for the synthesis of aryl sulfones is through the oxidation of the corresponding thioether. An alternative approach involves the nucleophilic aromatic substitution of an aryl halide with a sulfinate salt.
Experimental Protocol: Oxidation of 3-(Methylthio)benzonitrile
A solution of 3-(methylthio)benzonitrile and an oxidizing agent, such as hydrogen peroxide, are prepared in a suitable solvent.[1] The reagents are mixed and heated, potentially with a catalyst, to facilitate the oxidation.[1] Upon completion, the reaction is quenched, and the product is isolated and purified.[1]
| Reactant/Reagent | Molar Ratio | Notes |
| 3-(Methylthio)benzonitrile | 1.0 | Starting material. |
| Hydrogen Peroxide | Excess | Oxidizing agent. |
| Solvent (e.g., Acetic Acid) | - | To dissolve reactants. |
| Catalyst (optional) | - | e.g., Sodium tungstate. |
Experimental Protocol: Nucleophilic Aromatic Substitution
3-Bromobenzonitrile can be reacted with a methylsulfinate salt, such as sodium methanesulfinate, in the presence of a copper catalyst to yield 3-(methylsulfonyl)benzonitrile.[2]
| Reactant/Reagent | Molar Ratio | Notes |
| 3-Bromobenzonitrile | 1.0 | Starting material.[3][4] |
| Sodium Methanesulfinate | 1.1 - 1.5 | Source of the methylsulfonyl group. |
| Copper(I) Iodide (CuI) | 0.05 - 0.1 | Catalyst. |
| Ligand (e.g., L-proline) | 0.1 - 0.2 | To facilitate the reaction. |
| Solvent (e.g., DMSO) | - | To dissolve reactants. |
Workflow for Pathway 1
Step 2: Reduction of 3-(Methylsulfonyl)benzonitrile to 3-(Methylsulfonyl)benzylamine
The nitrile group can be selectively reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.
Experimental Protocol: Catalytic Hydrogenation
3-(Methylsulfonyl)benzonitrile is dissolved in a suitable solvent, such as ethanol, and a catalyst, typically palladium on carbon (Pd/C), is added.[5][6] The mixture is then subjected to a hydrogen atmosphere at a given pressure and temperature until the reaction is complete.[5][6][7][8][9]
| Reactant/Reagent | Molar Ratio/Conditions | Notes |
| 3-(Methylsulfonyl)benzonitrile | 1.0 | Substrate. |
| Palladium on Carbon (10%) | ~5 mol% | Catalyst. |
| Hydrogen Gas | 1 - 5 atm | Reducing agent. |
| Solvent (e.g., Ethanol) | - | To dissolve the substrate. |
| Temperature | Room Temperature - 50°C | Reaction condition. |
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-(methylsulfonyl)benzylamine.
Pathway 2: Synthesis via Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
This alternative pathway involves the formation of an imine from 3-(methylsulfonyl)benzaldehyde and ammonia, followed by in-situ reduction.
Step 1: Synthesis of 3-(Methylsulfonyl)benzaldehyde
Similar to the nitrile precursor, the aldehyde can be prepared by the oxidation of the corresponding thioether, 3-(methylthio)benzaldehyde.
Experimental Protocol: Oxidation of 3-(Methylthio)benzaldehyde
The experimental procedure is analogous to the oxidation of 3-(methylthio)benzonitrile, employing an oxidizing agent to convert the thioether to the sulfone.
Step 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.
Experimental Protocol: One-Pot Reductive Amination
3-(Methylsulfonyl)benzaldehyde is dissolved in a solvent, typically methanol or ethanol.[10] A source of ammonia, such as ammonium chloride or a solution of ammonia in methanol, is added, followed by a reducing agent.[10][11] Sodium borohydride is a commonly used reducing agent for this transformation.[12]
| Reactant/Reagent | Molar Ratio | Notes |
| 3-(Methylsulfonyl)benzaldehyde | 1.0 | Substrate. |
| Ammonia Source (e.g., NH4Cl) | 1.5 - 2.0 | To form the imine intermediate. |
| Sodium Borohydride (NaBH4) | 1.1 - 1.5 | Reducing agent. |
| Solvent (e.g., Methanol) | - | To dissolve reactants. |
The reaction is typically stirred at room temperature until completion. The workup involves quenching the excess reducing agent, followed by extraction and purification of the product.
Workflow for Pathway 2
References
- 1. 3-(Methylsulfonyl)benzonitrile | 22821-75-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-ブロモベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)benzylamine hydrochloride, a chemical intermediate with potential applications in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and a generalized synthesis approach. Due to the limited publicly available research on this specific compound, this guide focuses on its chemical characteristics and its utility as a building block for the synthesis of more complex molecules. This guide addresses the current information gap and highlights opportunities for future research into the potential biological activities of its derivatives.
Chemical Identity and Properties
This compound is a benzylamine derivative characterized by a methylsulfonyl group at the meta position of the phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.
IUPAC Name: (3-methylsulfonylphenyl)methanamine;hydrochloride[1]
Alternative IUPAC Name: [3-(methylsulfonyl)phenyl]methanamine hydrochloride[2]
Synonyms: 3-(Methylsulfonyl)benzylamine HCl, (3-(Aminomethyl)phenyl)methyl sulfone hydrochloride
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 855267-50-4 | [1] |
| Molecular Formula | C₈H₁₂ClNO₂S | [1] |
| Molecular Weight | 221.71 g/mol | [2] |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in water | Implied by salt form |
| InChI Key | IIWJGYTVYJXGTA-UHFFFAOYSA-N | [1][2] |
| SMILES | CS(=O)(=O)c1cccc(CN)c1.Cl | [1] |
Synthesis and Manufacturing
Generalized Experimental Protocol: Reductive Amination
A common method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.
Reaction Scheme:
3-(Methylsulfonyl)benzaldehyde + Ammonia + Reducing Agent → 3-(Methylsulfonyl)benzylamine
The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Ammonia source (e.g., ammonium chloride, ammonia in methanol)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (e.g., in diethyl ether or isopropanol)
Procedure Outline:
-
Imine Formation: 3-(Methylsulfonyl)benzaldehyde is dissolved in an appropriate anhydrous solvent, followed by the addition of an ammonia source. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: The reducing agent is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary. The reaction is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude 3-(Methylsulfonyl)benzylamine free base.
-
Salt Formation: The crude free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
Applications in Research and Development
Based on its structure, this compound is primarily utilized as a versatile building block in organic synthesis. The primary amine serves as a nucleophilic handle for the construction of a diverse range of molecular scaffolds.
Logical Workflow for Synthetic Applications
The following diagram illustrates a logical workflow for the utilization of this compound in a research and development setting.
References
In-depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride - A Research Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide serves as a comprehensive resource on the research chemical 3-(Methylsulfonyl)benzylamine hydrochloride. Due to the limited availability of dedicated research on this specific compound, this guide synthesizes information from publicly available data, primarily from chemical suppliers, and contextualizes it within the broader landscape of medicinal chemistry and related sulfonyl-containing compounds. The aim is to provide a foundational understanding of its chemical properties, potential applications, and to offer insights into general methodologies that could be adapted for its study.
Chemical and Physical Properties
This compound is a commercially available organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]
| Property | Value | Reference |
| CAS Number | 855267-50-4 | [1][2][3] |
| Molecular Formula | C₈H₁₂ClNO₂S | [1][2][3] |
| Molecular Weight | 221.71 g/mol | [2][3] |
| IUPAC Name | (3-methylsulfonylphenyl)methanamine;hydrochloride | [3] |
| Synonyms | 3-(Aminomethyl)phenyl methyl sulfone hydrochloride | |
| Appearance | Solid (form may vary) | |
| Purity | Typically available in high purity (e.g., >97%) for research purposes. |
Synthesis and Reactivity
A potential synthetic pathway could involve the following conceptual steps:
General Reactivity: The benzylamine moiety suggests that this compound can undergo reactions typical of primary amines, such as N-alkylation, N-acylation, and formation of Schiff bases. The methylsulfonyl group is generally stable but can influence the electronic properties of the aromatic ring, potentially directing substitution reactions.
Potential Research Applications
Although specific biological activities of this compound are not documented, the presence of the methylsulfonylphenyl motif is found in various biologically active molecules. This suggests potential areas of investigation for this compound.
-
As a Building Block in Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of more complex molecules. The primary amine provides a reactive handle for derivatization.
-
Enzyme Inhibition: Sulfonamide and sulfone groups are present in a number of enzyme inhibitors. A study on aryl methyl sulfones demonstrated their potential as cyclooxygenase (COX) inhibitors.[4] It is plausible that derivatives of 3-(methylsulfonyl)benzylamine could be screened for inhibitory activity against various enzymes.
-
Factor Xa Inhibition: A complex derivative containing a 3-(aminomethyl)phenyl methylsulfonyl moiety has been investigated as a Factor Xa inhibitor, suggesting that this core structure could be explored for activity in the coagulation cascade.[5]
Experimental Protocols (General)
Given the lack of specific experimental data for this compound, the following are generalized protocols that could be adapted for its study.
General Protocol for N-Acylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the hydrochloride and deprotonate the primary amine.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1-1.2 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Potential Signaling Pathway Involvement
There is no direct evidence linking this compound to any specific signaling pathway. However, based on the activities of structurally related compounds, one could hypothesize potential areas for investigation. For instance, some sulfonamides have been shown to modulate pathways involved in inflammation and cell proliferation.
Conclusion and Future Directions
This compound is a readily available research chemical with potential as a building block for the synthesis of novel compounds with interesting biological activities. While there is a significant gap in the literature regarding its specific properties and applications, its structural motifs suggest that it could be a valuable starting point for research in areas such as enzyme inhibition and the development of new therapeutic agents. Future research should focus on the systematic exploration of its biological activity through screening in various assays and the synthesis of a library of derivatives to establish structure-activity relationships. Detailed studies on its mechanism of action and involvement in cellular signaling pathways will be crucial to unlocking its full potential as a research tool and a lead compound in drug discovery.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 855267-50-4 [sigmaaldrich.com]
- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Methylsulfonyl)benzylamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylsulfonyl)benzylamine hydrochloride is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the methylsulfonyl group provides a polar, metabolically stable moiety that can engage in hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing experimental protocols for its preparation from commercially available starting materials. The guide also presents key reactions where this intermediate can be employed, supported by quantitative data from analogous transformations, and includes detailed workflow and mechanistic diagrams to aid in experimental design and execution.
Introduction
Substituted benzylamines are fundamental intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The incorporation of a methylsulfonyl group onto the phenyl ring, as in 3-(methylsulfonyl)benzylamine, introduces a versatile functional group known for its chemical stability and ability to modulate physicochemical properties such as solubility and lipophilicity. As a result, this compound serves as a key precursor for the synthesis of complex molecules, including enzyme inhibitors and receptor antagonists. This guide outlines a robust and accessible synthetic pathway to this compound, enabling its broader application in research and development.
Synthesis of this compound
The most direct and common synthetic route to this compound involves a two-step process:
-
Reduction of 3-(Methylsulfonyl)benzonitrile: The nitrile functional group of the readily available 3-(methylsulfonyl)benzonitrile is reduced to a primary amine.
-
Formation of the Hydrochloride Salt: The resulting 3-(methylsulfonyl)benzylamine is converted to its more stable and easily handled hydrochloride salt.
The following sections provide detailed experimental protocols for these transformations.
Step 1: Reduction of 3-(Methylsulfonyl)benzonitrile
Several methods are effective for the reduction of nitriles to primary amines. Below are two common and reliable protocols: catalytic hydrogenation and borane reduction.
Catalytic hydrogenation is a clean and efficient method for nitrile reduction, often providing high yields of the primary amine with minimal side products.[1][2]
Experimental Protocol:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 3-(methylsulfonyl)benzonitrile (1.0 eq.), a suitable solvent such as ethanol or methanol (10-15 mL per gram of nitrile), and a nickel-based catalyst, for instance, an amorphous Ni-Al alloy or Raney nickel (5-10 wt% of the nitrile).
-
Addition of Base (Optional but Recommended): To suppress the formation of secondary amine byproducts, a base such as sodium hydroxide (10 wt% of the nitrile) can be added to the reaction mixture.[1]
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 2.0 MPa.
-
Reaction: Stir the mixture at a controlled temperature, typically between 40-60°C, for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(methylsulfonyl)benzylamine, which can be used directly in the next step or purified by column chromatography if necessary.
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of nitriles to primary amines under milder, non-pressurized conditions.[3][4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(methylsulfonyl)benzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram of nitrile).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5-2.0 eq.) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of 6 M hydrochloric acid until the evolution of hydrogen gas ceases.
-
Work-up: Stir the mixture at room temperature for 1 hour. Make the solution basic by the addition of a concentrated aqueous solution of sodium hydroxide.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(methylsulfonyl)benzylamine.
Step 2: Formation of this compound
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction that improves the stability and handling of the compound.[5]
Experimental Protocol:
-
Dissolution: Dissolve the crude 3-(methylsulfonyl)benzylamine (1.0 eq.) obtained from the previous step in a suitable solvent such as diethyl ether, methanol, or ethyl acetate (10-20 mL per gram of amine).
-
Acidification: Cool the solution in an ice bath. Add a solution of hydrochloric acid dropwise with stirring. A commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) is convenient. Alternatively, concentrated aqueous HCl can be used, though this may require subsequent removal of water.[5] The addition of acid should continue until the solution becomes acidic (test with pH paper) and a precipitate is observed.
-
Precipitation and Isolation: Stir the mixture at 0°C for 30 minutes to an hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities. Dry the resulting white to off-white solid under vacuum to yield pure this compound.
Quantitative Data
| Transformation | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitrile Reduction | Benzonitrile | Amorphous Ni-Al alloy | Ethanol | 40 | 1 | 95.2 | [1] |
| Nitrile Reduction | Benzonitrile | Pd/C | - | - | - | High | [2] |
| Nitrile Reduction | Various Benzonitriles | BH₃·SMe₂ / HBpin | - | 60 | 18 | 74-93 | [4] |
| Amine to HCl Salt | Benzylamine | Conc. HCl | - | 0 | - | High | |
| Amine to HCl Salt | Benzylamine | HCl in Ether | Ether | 0 | - | High |
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and plausible reaction mechanisms.
Caption: Overall synthetic workflow.
Caption: Catalytic hydrogenation mechanism.
References
The Versatility of a Core Scaffold: A Technical Guide to the Potential Applications of 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylsulfonyl)benzylamine hydrochloride is a readily available chemical intermediate that has emerged as a valuable building block in medicinal chemistry. While direct biological applications of the compound itself are not extensively documented, its core structure, the (methylsulfonyl)benzylamine moiety, is a recurring motif in a diverse array of potent and selective therapeutic agents. This technical guide consolidates the current understanding of the potential applications of this compound by examining its role in the synthesis of various classes of bioactive molecules. Detailed experimental methodologies, quantitative data from studies on its derivatives, and visualized signaling pathways and experimental workflows are provided to empower researchers in leveraging this versatile scaffold for novel drug discovery and development.
Chemical Properties and Synthesis
This compound is a white to off-white solid with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.71 g/mol . Its structure features a benzylamine core with a methylsulfonyl group at the meta position of the phenyl ring.
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO₂S |
| Molecular Weight | 221.71 g/mol |
| CAS Number | 855267-50-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
General Synthetic Approach
While specific synthesis protocols for this compound are proprietary to chemical suppliers, a general and adaptable synthetic route can be inferred from related literature, such as the synthesis of Sotalol hydrochloride. A plausible method involves the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide.
Potential Therapeutic Applications as a Key Building Block
The true potential of this compound lies in its utility as a scaffold for the synthesis of a wide range of therapeutic agents. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of the final compound, such as solubility and metabolic stability. The benzylamine portion provides a key reactive handle for further molecular elaboration.
Anti-inflammatory and Antimicrobial Agents
The (methylsulfonyl)phenyl moiety is a known pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors.[1] Derivatives of 3-(Methylsulfonyl)benzylamine can be explored for their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, indole derivatives incorporating the 2-(4-methylsulfonylphenyl) structure have demonstrated dual antimicrobial and anti-inflammatory activities.[1]
Anticancer Therapeutics
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. Benzenesulfonamide derivatives have been designed as selective STAT3 inhibitors, suggesting that this compound could serve as a starting material for novel anticancer agents targeting this pathway.[2]
Sirtuin 2 (SIRT2) is another promising target in oncology and neurodegenerative diseases. 3-(Benzylsulfonamido)benzamides have been identified as potent and selective SIRT2 inhibitors.[3] The core structure of 3-(Methylsulfonyl)benzylamine is a key component of these inhibitors.
Novel β-phenylalanine derivatives containing a sulfonamide moiety have been synthesized and evaluated for their antiproliferative activity in lung cancer models.[4] This highlights the potential of using this compound to generate new chemical entities for the treatment of lung cancer.
Cardiovascular Drugs
A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized and shown to possess Class III antiarrhythmic activity.[5] These compounds act by specifically blocking the delayed rectifier potassium current (IK) in cardiac myocytes. This indicates that derivatives of 3-(Methylsulfonyl)benzylamine could be investigated for the treatment of cardiac arrhythmias.
Neuropathic Pain and Other CNS Disorders
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain sensation. Analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides containing a benzyl C-region have been developed as potent TRPV1 antagonists for the potential treatment of neuropathic pain.[6][7]
Antitubercular Agents
The emergence of drug-resistant tuberculosis necessitates the development of new therapeutic agents. Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting a potential application for this compound in this area.[8]
Experimental Protocols
General Protocol for the Synthesis of N-Substituted (Methylsulfonyl)benzylamine Derivatives
This protocol is a generalized procedure based on standard organic synthesis techniques for the alkylation or acylation of a primary amine.
Materials:
-
This compound
-
An appropriate alkyl halide or acyl chloride
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the non-nucleophilic base (2.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide or acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
The Medicinal Chemistry of 3-(Methylsulfonyl)benzylamine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(methylsulfonyl)benzylamine core structure is a key pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents. The inclusion of the methylsulfonyl group, a strong electron-withdrawing moiety and hydrogen bond acceptor, combined with the synthetically adaptable benzylamine linker, has given rise to a diverse range of derivatives. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-(methylsulfonyl)benzylamine hydrochloride derivatives. It focuses on their prominent role as inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases, as well as their applications in antimicrobial and anti-inflammatory research. Detailed experimental protocols, quantitative biological data, and pathway visualizations are presented to equip researchers with the foundational knowledge required for advancing drug discovery programs based on this important chemical scaffold.
Introduction
The benzylamine framework is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. Its substitution at the 3-position with a methylsulfonyl (-SO₂CH₃) group introduces unique physicochemical properties. The sulfonyl group is a non-ionizable, polar moiety that can significantly influence a molecule's solubility, metabolic stability, and ability to form crucial hydrogen bonds with biological targets. The hydrochloride salt form is commonly used to enhance the solubility and stability of the parent amine.
Derivatives of this core have shown significant promise in several therapeutic areas, most notably as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC).[1][2][3][4] Inhibition of SIRT2 has emerged as a promising strategy for treating neurodegenerative disorders like Huntington's and Parkinson's disease.[5][6][7] Furthermore, modifications of this scaffold have yielded compounds with potent anti-inflammatory and antimicrobial activities. This guide will explore the chemical synthesis and biological evaluation of these derivatives in detail.
Synthesis and Derivatization
The synthesis of 3-(methylsulfonyl)benzylamine derivatives typically follows a convergent strategy, allowing for facile diversification. The general workflow involves the preparation of a functionalized 3-(methylsulfonyl)benzoic acid or benzylamine core, followed by coupling with various amines or carboxylic acids, respectively.
Experimental Protocol: General Amide Coupling
This protocol describes a typical procedure for synthesizing N-acylated derivatives from the 3-(methylsulfonyl)benzylamine core.
-
Dissolution : Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Coupling Agents : Add a peptide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq), and an activator, like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) or 4-(Dimethylamino)pyridine (DMAP), to the stirred solution.
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction : Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final amide derivative.[5]
Medicinal Chemistry Applications
Sirtuin 2 (SIRT2) Inhibition for Neurodegenerative Diseases
SIRT2 is a NAD⁺-dependent deacetylase that acts on various substrates, including α-tubulin and histone H4.[8] Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Huntington's disease, as it can reduce the aggregation of mutant huntingtin protein and mitigate α-synuclein toxicity.[5][6] Derivatives based on the 3-(N-arylsulfamoyl)benzamide and related scaffolds have been extensively explored as potent and selective SIRT2 inhibitors.[7][9]
Structure-Activity Relationship (SAR) for SIRT2 Inhibitors:
Studies on 3-(N-arylsulfamoyl)benzamide analogs have revealed key SAR insights[6][7]:
-
N-Methylation : Methylation of the sulfonamide nitrogen can significantly increase potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[6]
-
Amide Moiety : The para-substituted aryl amide portion of the molecule is crucial for activity. It is believed to occupy two potential hydrophobic binding pockets within the SIRT2 active site.
-
Aryl Substituents : Halogen substitutions (e.g., -Br, -Cl) on the aryl rings are often well-tolerated and can enhance binding affinity.
Table 1: SIRT2 Inhibition Data for Selected Derivatives
| Compound ID | Core Scaffold | R¹ (Sulfonamide) | R² (Amide) | SIRT2 IC₅₀ (µM) | Ref. |
| AK-1 | 3-(Sulfamoyl)benzamide | -H | 4-Methylphenyl | ~12.5 | [5] |
| C2-8 (1a) | 3-(Sulfamoyl)benzamide | 4-Bromophenyl | 4-Bromophenyl | >50 | [6] |
| 2a | 3-(Sulfamoyl)benzamide | -CH₃, 4-Bromophenyl | 4-Bromophenyl | ~19 | [6] |
| 33i | N/A | N/A | N/A | 0.57 | [10] |
| Compound 90 | 3-(Sulfonamido)benzamide | N/A | N/A | Potent | [5] |
| Compound 106 | 3-(Sulfonamido)benzamide | N/A | N/A | Potent | [5] |
| Compound 126 | 3-(Sulfonamido)benzamide | N/A | N/A | ~17 | [5] |
Experimental Protocol: In Vitro SIRT2 Inhibition Assay (HPLC-based)
This protocol outlines a method for determining the inhibitory concentration (IC₅₀) of test compounds against SIRT2.[11]
-
Reagents : Prepare an assay buffer (e.g., 50 mM Tris, pH 8.0), recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac), and NAD⁺.
-
Compound Preparation : Prepare a stock solution of the 3-(methylsulfonyl)benzylamine derivative in DMSO. Perform a serial 3-fold dilution series in the assay buffer.
-
Reaction Mixture : In a 96-well microtiter plate, combine the SIRT2 enzyme (final concentration ~20 nM), the peptide substrate (final concentration ~50 µM), NAD⁺ (final concentration ~500 µM), and the test compound at various concentrations. The final reaction volume is typically 40-50 µL.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching : Stop the enzymatic reaction by adding a quenching solution, often containing a protease and a developing agent that reacts with the deacetylated substrate.
-
Detection : Measure the product formation using High-Performance Liquid Chromatography (HPLC) by monitoring the separation and quantification of the deacetylated peptide substrate from the acetylated form.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Antimicrobial and Anti-inflammatory Activity
Certain benzenesulfonamide derivatives, a class that includes the 3-(methylsulfonyl)benzylamine scaffold, have demonstrated significant biological activity as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity: These compounds have been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Their mechanism often involves the inhibition of essential metabolic pathways in the microorganisms.
Table 2: Antimicrobial Activity (MIC) of Benzenesulfonamide Derivatives
| Compound ID | Target Organism | MIC (mg/mL) | Ref. |
| 4d | E. coli | 6.72 | [1] |
| 4h | S. aureus | 6.63 | [1] |
| 4a | P. aeruginosa | 6.67 | [1] |
| 4a | S. typhi | 6.45 | [1] |
| 4f | B. subtilis | 6.63 | [1] |
| 4e | C. albicans | 6.63 | [1] |
| 4h | C. albicans | 6.63 | [1] |
| 4e | A. niger | 6.28 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[12][13][14][15]
-
Medium Preparation : Prepare Mueller-Hinton Broth (MHB) for bacteria or a suitable broth like RPMI-1640 for fungi.
-
Compound Dilution : In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation : Incubate the plate at 35-37°C for 16-24 hours.
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure optical density (OD) at 600 nm.[12]
Anti-Inflammatory Activity: The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced paw edema model in rodents, which is a classic model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.[16][17][18][19][20]
-
Animal Acclimatization : Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing : Divide animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the 3-(methylsulfonyl)benzylamine derivative. Administer the compounds, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before inducing inflammation.
-
Inflammation Induction : Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, induce inflammation by injecting 100 µL of a 1% carrageenan suspension into the sub-plantar surface of the same paw.
-
Paw Volume Measurement : Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[20]
-
Data Analysis : Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and druggable core in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential, particularly as selective SIRT2 inhibitors for neurodegenerative diseases. The synthetic accessibility and the clear structure-activity relationships that are beginning to emerge provide a solid foundation for further optimization. Future research should focus on improving the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to advance them toward clinical development. Furthermore, expanding the screening of these derivatives against other enzyme classes and microbial panels could uncover new therapeutic applications, reinforcing the versatility of this important chemical motif.
References
- 1. Sirtuin Inhibitors: An Overview from Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirtuins and Neurodegeneration [jneurology.com]
- 9. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT2 inhibitor 33i | Sirtuin 2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of 3-(Methylsulfonyl)benzylamine Hydrochloride Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a significant gap in current knowledge: there is no publicly available data on the biological activity of 3-(Methylsulfonyl)benzylamine hydrochloride. While the compound is commercially available for research purposes, its effects on biological systems, potential mechanisms of action, and therapeutic applications have not been documented in peer-reviewed studies. Consequently, the creation of an in-depth technical guide as requested is not feasible at this time.
For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The absence of prior art means that any investigation into the biological properties of this compound would be novel and could potentially uncover unique pharmacological activities.
Context from Structurally Related Compounds
While no direct information exists for this compound, a brief examination of its core structural components—a benzylamine group and a methylsulfonyl group—can provide a broad, albeit speculative, context. It is crucial to emphasize that the activities of these related compounds are not predictive of the activity of the specific molecule .
Benzylamine Derivatives: The benzylamine scaffold is a common motif in a wide array of biologically active compounds. Depending on the substitutions on the aromatic ring and the amine, these derivatives have been shown to exhibit diverse pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: Certain benzylamine derivatives have been developed as agents to combat bacterial and fungal infections.[1][2]
-
Central Nervous System (CNS) Activity: The benzylamine structure is present in various compounds that act on the CNS, including some antidepressants and psychostimulants.
-
Anticancer Properties: Researchers have synthesized and evaluated benzylamine-containing molecules for their potential to inhibit cancer cell growth.
Methylsulfonyl-Containing Compounds: The methylsulfonyl group is often incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability. This functional group is a key feature in several classes of therapeutic agents, including:
-
Anti-inflammatory Drugs: A number of non-steroidal anti-inflammatory drugs (NSAIDs) possess a sulfonamide or sulfone moiety.
-
Anticancer Agents: The methylsulfonyl group is present in various investigational and approved drugs for cancer therapy.
Future Directions
The biological profile of this compound remains an open question. Future research endeavors would need to begin with fundamental in vitro screening to ascertain its potential biological activities. A general workflow for such an investigation might include:
Figure 1. A generalized workflow for the initial biological evaluation of an uncharacterized chemical compound.
References
In-depth Technical Guide: 3-(Methylsulfonyl)benzylamine Hydrochloride Mechanism of Action
Notice to the Reader: As of the current date, publicly available scientific literature and patent databases do not contain specific studies detailing the mechanism of action, pharmacological properties, or defined biological targets for 3-(Methylsulfonyl)benzylamine hydrochloride. The information accessible is primarily limited to its classification as a chemical reagent and its use in the synthesis of other compounds.
This guide, therefore, addresses the core requirements of the prompt by first reporting the limited available information on this compound and then providing a broader context by examining the biological activities of structurally related compounds containing the methylsulfonylbenzyl moiety. This approach aims to offer potential areas of investigation for researchers and drug development professionals.
Executive Summary
This compound is a commercially available organic compound. While its direct biological activity and mechanism of action are not documented, its structural components, particularly the methylsulfonyl and benzylamine groups, are present in various biologically active molecules. An analysis of structurally analogous compounds suggests that molecules with a methylsulfonylbenzyl moiety may exhibit a range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory effects. This document summarizes the current state of knowledge and outlines potential avenues for future research into the pharmacological profile of this compound.
This compound: Current Knowledge
Searches of scientific databases have revealed that this compound is predominantly cited in the context of chemical synthesis.
2.1 Use in Synthesis
One notable application is its use as a reactant in the synthesis of more complex molecules. For instance, patent literature describes the use of this compound in the preparation of substituted benzimidazole compounds, which have been investigated as inhibitors of Toll-like receptor 9 (TLR9). In this context, the benzylamine portion of the molecule likely serves as a nucleophile to form a new chemical bond, incorporating the 3-(methylsulfonyl)benzyl moiety into the final product.
It is crucial to note that in these synthetic applications, this compound is a building block, and the biological activity of the final, larger compound cannot be directly attributed to this starting material.
Potential Pharmacological Profile Based on Structural Analogs
To hypothesize about the potential mechanism of action of this compound, it is informative to review the known biological activities of compounds that share its core structural features. The methylsulfonyl group (-SO2CH3) is a common substituent in medicinal chemistry, known to influence a compound's solubility, metabolic stability, and ability to form hydrogen bonds.
3.1 Antimicrobial and Antimalarial Activity
The sulfonamide group, which is structurally related to the methylsulfonyl group, is a well-established pharmacophore in a variety of therapeutic agents. Numerous sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. These compounds often act by inhibiting essential metabolic pathways in microorganisms. While this compound is not a sulfonamide, the presence of the sulfonyl group could confer some level of antimicrobial activity.
3.2 Anticancer Activity
Derivatives of aryl-ureas containing a sulfonyl group have been investigated for their anticancer properties. Some of these compounds have demonstrated the ability to induce apoptosis in cancer cell lines. The mechanism of action for such compounds can be diverse, including the inhibition of specific enzymes or disruption of cellular signaling pathways crucial for cancer cell survival.
3.3 Enzyme Inhibition
Structurally related molecules have been shown to act as enzyme inhibitors. For example, N-benzyl-p-toluenesulfonamide specifically inhibits the contraction of fast skeletal muscle fibers by affecting the elementary steps of the actomyosin subfragment-1 ATPase cycle. This highlights the potential for compounds with a benzyl and sulfonyl-like group to interact with specific enzyme active sites.
Postulated Areas for Investigation
Given the absence of direct data, the following areas are proposed for future research to elucidate the mechanism of action of this compound.
4.1 Target-Based Screening
A logical first step would be to screen the compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes. This could be accomplished using high-throughput screening assays.
4.2 Phenotypic Screening
Alternatively, phenotypic screening in various cell-based models (e.g., cancer cell lines, bacterial or fungal cultures) could reveal any cytotoxic or growth-inhibitory effects. Follow-up studies would then be required to identify the molecular target responsible for the observed phenotype.
4.3 Workflow for Investigating Mechanism of Action
A potential experimental workflow to determine the mechanism of action is outlined below.
Conclusion
Handling and Storage of 3-(Methylsulfonyl)benzylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling and appropriate storage of 3-(Methylsulfonyl)benzylamine hydrochloride (CAS No. 855267-50-4). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes. It is important to note that the toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach to its handling.[1]
Compound Identification and Properties
| Property | Value | Source |
| CAS Number | 855267-50-4 | [1][2][3] |
| Molecular Formula | C8H12ClNO2S | [3] |
| Molecular Weight | 221.71 g/mol | [3] |
| IUPAC Name | [3-(methylsulfonyl)phenyl]methanamine;hydrochloride | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Melting Point | 248-254 °C | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the necessary level of protection. The following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Body Protection | A laboratory coat and, if necessary, chemical-resistant boots. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | An appropriate respirator should be worn if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation from inhaling dust or vapors.[1] |
Handling and Experimental Protocols
General Handling Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Weighing and Solution Preparation
Objective: To accurately weigh the solid compound and prepare a stock solution.
Methodology:
-
Ensure the balance is in a draft-free enclosure.
-
Place a clean, dry weighing vessel on the balance and tare.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a spatula. Avoid generating dust.
-
Record the exact weight.
-
In a fume hood, add a small amount of the desired solvent to a volumetric flask.
-
Carefully transfer the weighed solid into the volumetric flask.
-
Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask until it is about half-full.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the compound completely.
-
Once dissolved, add the solvent up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Room temperature | To ensure chemical stability.[2] |
| Atmosphere | Inert atmosphere (e.g., under argon or nitrogen) | To prevent degradation from reactive atmospheric components.[2] |
| Container | Tightly closed container | To prevent contamination and exposure to moisture.[1] |
| Location | Cool, dry, well-ventilated place | To minimize the risk of degradation and ensure a safe storage environment.[1] |
Storage Decision Tree
The following diagram provides a logical flow for determining the appropriate storage of this compound.
Caption: Decision tree for the proper storage of the compound.
First Aid and Emergency Procedures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Gently and thoroughly wash the affected area with running water and non-abrasive soap. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
In case of a spill, wear appropriate PPE, scoop up the solid material, and place it into a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Considerations
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.[1] It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
Safety Precautions for 3-(Methylsulfonyl)benzylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions for handling 3-(Methylsulfonyl)benzylamine hydrochloride (CAS No. 855267-50-4). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. It is imperative to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Hazard Identification and Classification
Summary of Hazards:
| Hazard Type | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes irritation upon contact.[1] |
| Serious Eye Damage/Irritation | Causes irritation upon contact.[1] |
| Respiratory Irritation | Irritating to the mucous membranes and upper respiratory tract.[1] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 855267-50-4 | [2][3][4][5] |
| Molecular Formula | C₈H₁₂ClNO₂S | [2] |
| Molecular Weight | 221.71 g/mol | |
| Appearance | Crystals or Crystalline Powder | |
| Melting Point | 248-254 °C | [4] |
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust particles.[1] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or in case of a spill, chemical-resistant boots and additional protective clothing may be necessary.[1] | To protect personal clothing and skin from contamination. |
Below is a logical workflow for selecting the appropriate level of Personal Protective Equipment (PPE).
Experimental Protocols: Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring laboratory safety.
Handling:
-
Always handle this compound within a certified chemical fume hood.[1]
-
Avoid the generation of dust.
-
Ensure adequate ventilation.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust or vapors.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Gently and thoroughly wash the affected area with running water and non-abrasive soap.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills:
-
Wear appropriate personal protective equipment, including a respirator, impervious boots, and chemical-resistant gloves.[1]
-
Carefully scoop up the solid material, avoiding dust generation.[1]
-
Place the material into a suitable, labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
The decision-making process for responding to a chemical spill is outlined in the following diagram.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Under fire conditions, this compound may emit toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local regulations.[1] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of chemicals and be familiar with the specific safety protocols of their institution.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 855267-50-4 [sigmaaldrich.com]
- 4. 855267-50-4 Cas No. | 3-(Methylsulphonyl)benzylamine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 3-(Methylsulfonyl)benzylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(Methylsulfonyl)benzylamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the reduction of the commercially available 3-(methylsulfonyl)benzonitrile, followed by the formation of the hydrochloride salt.
Chemical Data Summary
The following table summarizes the key chemical properties of the starting material, intermediate, and final product.
| Compound Name | 3-(Methylsulfonyl)benzonitrile | 3-(Methylsulfonyl)benzylamine | This compound |
| Molecular Formula | C₈H₇NO₂S | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S |
| Molecular Weight | 181.21 g/mol | 185.24 g/mol | 221.70 g/mol |
| CAS Number | 22821-75-6 | 771573-22-9 | 855267-50-4 |
| Appearance | White to off-white solid | Colorless to pale yellow oil/solid | White to off-white crystalline solid |
Experimental Protocols
The synthesis of this compound is achieved through a two-step protocol: the reduction of the nitrile group of 3-(methylsulfonyl)benzonitrile to a primary amine, followed by the conversion of the amine to its hydrochloride salt. Two common methods for the initial reduction are presented below: catalytic hydrogenation and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).
Method 1: Catalytic Hydrogenation using Raney® Nickel
This method employs Raney® Nickel as a catalyst for the hydrogenation of the nitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Methylsulfonyl)benzonitrile | 181.21 | 10.0 g | 0.055 mol |
| Raney® Nickel (50% slurry in water) | - | ~5 g | - |
| Anhydrous Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | As required | - |
| Celite® | - | As required | - |
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, the Raney® Nickel slurry is washed several times with anhydrous ethanol to remove water.
-
Reaction Setup: The washed Raney® Nickel is suspended in 50 mL of anhydrous ethanol in the hydrogenation vessel. To this suspension, a solution of 10.0 g (0.055 mol) of 3-(methylsulfonyl)benzonitrile in 100 mL of anhydrous ethanol is added.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 psi. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by the cessation of hydrogen uptake and can be confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake is washed with additional ethanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield crude 3-(methylsulfonyl)benzylamine as an oil or solid, which can be used in the next step without further purification.
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method utilizes the potent reducing agent Lithium Aluminum Hydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Methylsulfonyl)benzonitrile | 181.21 | 10.0 g | 0.055 mol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.1 g | 0.082 mol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Water | 18.02 | As required | - |
| 15% Aqueous Sodium Hydroxide | - | As required | - |
| Anhydrous Sodium Sulfate | 142.04 | As required | - |
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 3.1 g (0.082 mol) of LiAlH₄ and 100 mL of anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 10.0 g (0.055 mol) of 3-(methylsulfonyl)benzonitrile in 100 mL of anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of 3.1 mL of water, 3.1 mL of 15% aqueous sodium hydroxide, and finally 9.3 mL of water.
-
Work-up: The resulting granular precipitate is filtered off and washed with THF.
-
Isolation: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 3-(methylsulfonyl)benzylamine.[1][2][3][4]
Step 2: Formation of this compound
This procedure is applicable to the crude 3-(methylsulfonyl)benzylamine obtained from either of the reduction methods.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Methylsulfonyl)benzylamine | 185.24 | ~10.2 g (from 0.055 mol) | 0.055 mol |
| Anhydrous Methanol | 32.04 | 50 mL | - |
| Concentrated Hydrochloric Acid (37%) | 36.46 | ~5.5 mL | ~0.066 mol |
| Diethyl Ether | 74.12 | 100 mL | - |
Procedure:
-
Dissolution: The crude 3-(methylsulfonyl)benzylamine (~10.2 g, 0.055 mol) is dissolved in 50 mL of anhydrous methanol.[5]
-
Acidification: The solution is cooled in an ice bath, and concentrated hydrochloric acid (~5.5 mL, ~0.066 mol) is added dropwise with stirring.[5]
-
Precipitation: The hydrochloride salt may precipitate directly from the solution. If not, the volume of methanol is reduced under vacuum, and diethyl ether is added to induce precipitation.
-
Isolation and Purification: The resulting white precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a white crystalline solid.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Transformation of functional groups during the synthesis.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(Methylsulfonyl)benzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the quality, efficacy, and safety of subsequent active pharmaceutical ingredients (APIs). The following sections detail two primary purification methodologies: recrystallization and column chromatography.
Data Presentation
The selection of a purification method often involves a trade-off between yield, purity, and operational complexity. The following table summarizes quantitative data for the purification of benzylamine hydrochloride and structurally similar compounds, offering a comparative overview of expected outcomes.
| Purification Method | Compound | Solvent/Eluent System | Purity (%) | Yield (%) | Reference Compound |
| Recrystallization | Benzylamine Hydrochloride | Dry Ethanol | >99 | 85 | [1] |
| Recrystallization & Wash | p-Bromobenzylamine Hydrochloride | Water, then Acetone Wash | 99.6 | 75.9 | [2] |
| Precipitation & Drying | N-phenyl methanesulfonamide | Dichloromethane/Aqueous NaOH | 99.1 | 97 | [3] |
| Column Chromatography | Substituted Benzylamine Derivative | Dichloromethane/Acetone (20:1) | >98 | 75 | [1] |
Purification Methodologies
Two robust methods for the purification of this compound are presented below: Recrystallization and Flash Column Chromatography.
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds and is often the method of choice for crystalline salts like this compound. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.
This protocol is suitable when a single solvent is identified that dissolves the compound at an elevated temperature and allows for crystallization upon cooling. For amine hydrochlorides, polar solvents such as ethanol or isopropanol are often effective.
Materials and Reagents:
-
Crude this compound
-
Anhydrous Ethanol (or Isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of anhydrous ethanol to the flask.
-
Heating: Gently heat the mixture to reflux with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.
-
Complete Crystallization: To maximize the yield of purified crystals, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagram of the Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase. This method is particularly useful for separating compounds with different polarities.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Acetone
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) by TLC analysis. A common starting point for benzylamine derivatives is a mixture of a non-polar solvent and a more polar solvent. For this compound, a mixture of dichloromethane (DCM) and acetone is a good choice. An ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like DCM.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin elution. Positive pressure can be applied to increase the flow rate.
-
Start with a less polar eluent composition (e.g., 100% DCM) and gradually increase the polarity by adding more acetone (gradient elution).
-
-
Fraction Collection: Collect the eluate in small fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Diagram of the Column Chromatography Workflow
Caption: Workflow for flash column chromatography.
References
Application Note: NMR Spectral Analysis of 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectral data for 3-(methylsulfonyl)benzylamine hydrochloride. Due to the limited availability of public spectral data for this specific compound, this application note offers a standardized protocol for obtaining ¹H and ¹³C NMR spectra and a template for data presentation.
Spectral Data Presentation
Following the experimental protocols outlined below, the anticipated ¹H and ¹³C NMR spectral data for this compound can be organized as shown in the tables below. These tables serve as a template for researchers to populate with their own experimental findings.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| User Data | User Data | User Data | User Data | Aromatic CH |
| User Data | User Data | User Data | User Data | Aromatic CH |
| User Data | User Data | User Data | User Data | Aromatic CH |
| User Data | User Data | User Data | User Data | Aromatic CH |
| User Data | User Data | User Data | User Data | CH₂ (benzyl) |
| User Data | User Data | User Data | User Data | NH₃⁺ |
| User Data | User Data | User Data | User Data | SO₂CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| User Data | Aromatic C-SO₂ |
| User Data | Aromatic C-CH₂ |
| User Data | Aromatic CH |
| User Data | Aromatic CH |
| User Data | Aromatic CH |
| User Data | Aromatic CH |
| User Data | CH₂ (benzyl) |
| User Data | SO₂CH₃ |
Experimental Protocols
A standard and effective method for obtaining high-quality NMR spectra of small organic molecules like this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended. DMSO-d₆ will allow for the observation of the amine proton, while in D₂O, it will exchange with the solvent.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) or a suitable alternative for polar solvents can be added.
¹H NMR Data Acquisition
The following is a generalized protocol for a standard ¹H NMR experiment.[1] Instrument-specific parameters may require optimization.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.
-
Receiver Gain: Adjust the receiver gain to an optimal level to avoid signal clipping.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
¹³C NMR Data Acquisition
For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Pulse Program: A proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Temperature: Maintain the probe temperature at 298 K (25 °C).
-
Shimming: Ensure the instrument is well-shimmed.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Receiver Gain: Optimize the receiver gain.
-
Spectral Width: Set a spectral width appropriate for carbon nuclei (e.g., 0 to 220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum and pick all peaks in both ¹H and ¹³C spectra.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the experimental steps and the information obtained.
Caption: Experimental workflow from sample preparation to data analysis for NMR spectroscopy.
Caption: Logical relationship between NMR experiments and derived structural information.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(Methylsulfonyl)benzylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the mass spectrometry analysis of 3-(Methylsulfonyl)benzylamine hydrochloride, a compound of interest in pharmaceutical research. It includes protocols for sample preparation, instrumental analysis using Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer, and a discussion of the expected fragmentation patterns. The information is intended to assist researchers in developing robust analytical methods for the quantification and characterization of this molecule.
Compound Information
This compound is an organic compound with potential applications in drug discovery and development. Accurate and sensitive analytical methods are crucial for its characterization and quantification in various matrices.
| Property | Value | Reference |
| CAS Number | 855267-50-4 | [1][2] |
| Molecular Formula | C8H12ClNO2S | [1][3] |
| Molecular Weight | 221.71 g/mol | [1][2] |
| IUPAC Name | [3-(methylsulfonyl)phenyl]methanamine;hydrochloride | [1] |
| Synonyms | 3-(Methylsulfonyl)Benzylaminehydrochloride, [3-(Methylsulphonyl)Phenyl]Methylamine Hydrochloride | [1] |
Experimental Protocols
The following protocols are recommended for the analysis of this compound. These are general guidelines and may require optimization based on the specific instrumentation and sample matrix.[4][5]
2.1. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances.[5][6]
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.[7]
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Extraction from Biological Matrix (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.[6]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing polar and thermally labile molecules like benzylamine derivatives.[8][9][10]
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Analyzer | Triple Quadrupole |
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data for a calibration curve of this compound.
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 15,234 | 0.98 | 98.0 |
| 5 | 76,170 | 5.05 | 101.0 |
| 10 | 151,980 | 9.95 | 99.5 |
| 50 | 755,430 | 49.8 | 99.6 |
| 100 | 1,520,100 | 100.5 | 100.5 |
| 500 | 7,605,000 | 501.2 | 100.2 |
| 1000 | 15,180,000 | 998.7 | 99.9 |
Fragmentation Pathway and Mass Spectral Data
In positive ion mode ESI-MS, 3-(Methylsulfonyl)benzylamine is expected to be detected as the protonated molecule [M+H]+. The hydrochloride salt will dissociate in solution. Based on studies of similar benzylamines, the primary fragmentation pathway involves the neutral loss of ammonia (NH3).[11][12][13]
Expected Precursor and Product Ions for Multiple Reaction Monitoring (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-(Methylsulfonyl)benzylamine | 186.06 | 169.03 | 15 |
| 3-(Methylsulfonyl)benzylamine | 186.06 | 107.03 | 25 |
-
Precursor Ion [M+H]+ (m/z 186.06): This corresponds to the protonated free base of 3-(Methylsulfonyl)benzylamine (C8H11NO2S, MW = 185.24 g/mol ).
-
Product Ion (m/z 169.03): This fragment is likely formed by the neutral loss of ammonia (NH3, 17.03 g/mol ) from the precursor ion.[11][13]
-
Product Ion (m/z 107.03): This fragment could correspond to the benzyl cation resulting from the cleavage of the C-C bond between the methylene group and the phenyl ring, followed by the loss of the methylsulfonyl group.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway Diagram
Caption: Proposed fragmentation of the [M+H]+ ion.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound [oakwoodchemical.com]
- 3. chembk.com [chembk.com]
- 4. biocompare.com [biocompare.com]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. as.uky.edu [as.uky.edu]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profile of 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(Methylsulfonyl)benzylamine hydrochloride is an organic compound with potential applications in pharmaceutical and life sciences research. A fundamental physicochemical property that dictates its handling, formulation, and bioavailability is its solubility in various solvent systems. This document outlines a standardized protocol for determining the equilibrium solubility of this compound, ensuring reproducible and comparable results across different laboratory settings.
Representative Solubility Data
While specific experimental values for the solubility of this compound are not widely published, Table 1 provides a template for presenting such data once generated. The values presented are hypothetical and intended for illustrative purposes only.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent | Classification | Solubility (mg/mL) | Molarity (mol/L) | Notes |
| Water | Aqueous | > 100 | > 0.45 | Freely soluble, forms a clear solution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | > 100 | > 0.45 | High solubility in physiological buffer. |
| Methanol | Polar Protic | 50 - 100 | 0.23 - 0.45 | Soluble. |
| Ethanol | Polar Protic | 20 - 50 | 0.09 - 0.23 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.45 | Very soluble. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 0.45 | Very soluble. |
| Acetonitrile | Polar Aprotic | 5 - 10 | 0.02 - 0.05 | Slightly soluble. |
| Dichloromethane (DCM) | Non-polar | < 1 | < 0.005 | Sparingly soluble. |
| Hexanes | Non-polar | < 0.1 | < 0.0005 | Practically insoluble. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes the equilibrium solubility shake-flask method, a gold standard for determining thermodynamic solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact weight of the compound.
-
-
Solvent Addition:
-
Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or rotator.
-
Equilibrate the samples for a predetermined period (typically 24 to 48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Collection:
-
Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in mg/mL and mol/L.
-
Logical Relationship for Solubility Classification
The following diagram illustrates the logical steps involved in classifying the solubility of a compound based on qualitative observations, which can be a useful precursor to quantitative analysis.
Caption: Decision tree for qualitative solubility testing.
Conclusion
This application note provides a robust framework for determining and presenting the solubility of this compound. Adherence to this standardized protocol will enable researchers to generate high-quality, reliable data essential for the advancement of their research and development activities. While amine hydrochlorides are generally expected to be soluble in aqueous and polar solvents, experimental verification is paramount.
Application Notes and Protocols: 3-(Methylsulfonyl)benzylamine Hydrochloride as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzylamine hydrochloride is a valuable primary amine building block in medicinal chemistry and drug discovery. Its structure, featuring a benzylamine core substituted with a metabolically stable methylsulfonyl group, makes it an attractive starting material for the synthesis of targeted inhibitors and compound libraries. The primary amine handle allows for a variety of chemical modifications, including acylation, sulfonylation, and reductive amination, enabling the exploration of diverse chemical space. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of enzyme inhibitors.
Application Notes
The methylsulfonyl group at the meta-position of the benzylamine provides a strong hydrogen bond acceptor and can improve the physicochemical properties of resulting compounds, such as solubility and metabolic stability. This makes it a desirable moiety in the design of inhibitors for various enzyme classes.
Synthesis of Kinase Inhibitors (e.g., Bcr-Abl Inhibitors)
The benzylamine scaffold is a common feature in many kinase inhibitors. The 3-(methylsulfonyl)benzylamine moiety can be incorporated to interact with specific residues in the kinase ATP-binding pocket. For instance, in the design of Bcr-Abl inhibitors for chronic myeloid leukemia (CML), this building block can be used to synthesize benzamide derivatives that mimic the binding mode of successful drugs like imatinib. The nitrogen atom of the benzylamine can be acylated with a substituted benzoic acid to form a key amide bond, while the methylsulfonyl group can occupy a solvent-exposed region or form specific interactions within the active site.
Development of Protease Inhibitors (e.g., Thrombin Inhibitors)
Benzylamine-derived sulfonamides have shown potent inhibitory activity against proteases like thrombin, a key enzyme in the coagulation cascade.[1] this compound can serve as a foundational element in the solid-phase synthesis of combinatorial libraries of such inhibitors. The primary amine can be anchored to a solid support and subsequently elaborated with various sulfonyl chlorides and other building blocks to rapidly generate a diverse set of compounds for screening.
Targeting Epigenetic Enzymes (e.g., SIRT2 Inhibitors)
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in neurodegenerative diseases and cancer. The development of selective SIRT2 inhibitors is an active area of research. The 3-(methylsulfonyl)benzylamine core can be incorporated into scaffolds designed to target the active site of SIRT2. The benzylamine nitrogen can be functionalized to interact with key residues, while the methylsulfonylphenyl group can be oriented to occupy hydrophobic pockets within the enzyme.
Experimental Protocols
The following protocols are detailed methodologies for key reactions involving this compound.
Protocol 1: Acylation of 3-(Methylsulfonyl)benzylamine
This protocol describes the synthesis of a simple amide, a common transformation in drug discovery to link different molecular fragments.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and act as a base for the reaction.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the benzylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(3-(methylsulfonyl)benzyl)acetamide.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity | >95% (by HPLC/NMR) |
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the formation of a secondary amine, a key step in building more complex molecular scaffolds.
Reaction Scheme:
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCE.
-
Add triethylamine (1.1 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-chlorobenzyl)-1-(3-(methylsulfonyl)phenyl)methanamine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity | >95% (by HPLC/NMR) |
Protocol 3: Solid-Phase Synthesis of a Sulfonamide Library
This protocol outlines a general workflow for the parallel synthesis of a library of benzylamine-derived sulfonamides, a common approach in hit-to-lead optimization.
Workflow Overview:
-
Resin Loading: The primary amine of 3-(methylsulfonyl)benzylamine is coupled to a suitable solid-phase resin (e.g., Rink amide resin).
-
Sulfonylation: The resin-bound amine is reacted with a diverse set of sulfonyl chlorides in parallel.
-
Cleavage: The synthesized sulfonamides are cleaved from the resin.
-
Purification and Analysis: The products are purified and analyzed for purity and identity.
Detailed Steps (for a single well in a parallel synthesizer):
Materials:
-
Rink amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
A diverse library of sulfonyl chlorides
-
Pyridine
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Fmoc-Deprotection of Rink Amide Resin: Swell the Rink amide resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Coupling of a Linker (if necessary) and then 3-(Methylsulfonyl)benzylamine: Pre-activate a suitable linker with DIC and HOBt in DMF and couple to the resin. After deprotection, couple 3-(methylsulfonyl)benzylamine (as the free base, generated by pre-treating the hydrochloride with a base) using DIC and HOBt.
-
Sulfonylation: To the resin-bound benzylamine, add a solution of the desired sulfonyl chloride (3-5 eq) and pyridine (3-5 eq) in DMF. Shake or agitate at room temperature for 12-24 hours.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether.
-
Purification: Purify the crude sulfonamide by preparative HPLC.
-
Analysis: Characterize the final product by LC-MS and NMR to confirm identity and purity.
Quantitative Data (Representative):
| Parameter | Value |
| Overall Yield (per compound) | 30-70% |
| Purity (after HPLC) | >95% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcr-Abl Signaling Pathway in CML.
Caption: Role of Thrombin in the Coagulation Cascade.
Caption: Key Substrates and Cellular Functions of SIRT2.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols for 3-(Methylsulfonyl)benzylamine hydrochloride in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-(methylsulfonyl)benzylamine hydrochloride in common and synthetically valuable coupling reactions. The methylsulfonyl group offers a polar, aprotic, and metabolically stable moiety that can be desirable in drug candidates. The following protocols are exemplary and may require optimization for specific substrates and scales.
Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical agents and bioactive molecules. This compound can be readily coupled with a variety of carboxylic acids using standard peptide coupling reagents.
General Reaction Scheme:
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(methylsulfonyl)benzyl)amide.
Data Presentation: Exemplary Amide Coupling Reactions
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 85-95 |
| 2 | Acetic Acid | EDC/HOBt | TEA | DCM | 6 | 80-90 |
| 3 | Boc-Gly-OH | PyBOP | DIPEA | DMF | 3 | 90-98 |
*Note: Yields are typical for these types of coupling reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for a typical amide coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] this compound can serve as the amine coupling partner with various aryl halides or triflates.
General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (0.1-0.2 M) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-(methylsulfonyl)benzylamine.
Data Presentation: Exemplary Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-90 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 90 | 65-80 |
*Note: Yields are typical for these types of coupling reactions and may vary depending on the specific substrates and reaction conditions.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
While this compound itself is not a direct partner in the Suzuki-Miyaura coupling, it can be readily converted to a derivative suitable for this reaction. For example, the amine can be acylated with a halo-substituted acyl chloride, and the resulting amide can then undergo a Suzuki coupling.
General Reaction Scheme (Two Steps):
Step 1: Acylation
Step 2: Suzuki-Miyaura Coupling
Experimental Protocol: Two-Step Synthesis via Suzuki-Miyaura Coupling
Step 1: Synthesis of N-(4-bromobenzoyl)-3-(methylsulfonyl)benzylamine
-
To a solution of this compound (1.0 eq.) and triethylamine (2.5 eq.) in dichloromethane (0.2 M) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the bromo-amide intermediate, which can often be used without further purification.
Step 2: Suzuki-Miyaura Coupling of the Bromo-Amide
Materials:
-
N-(4-bromobenzoyl)-3-(methylsulfonyl)benzylamine
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve the bromo-amide (1.0 eq.) and the arylboronic acid (1.2 eq.) in a mixture of toluene, ethanol, and water.
-
Add potassium carbonate (2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
Heat the mixture to reflux (80-90 °C) for 6-12 hours under an inert atmosphere.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the final biaryl product.
Data Presentation: Exemplary Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |
*Note: Yields are for the Suzuki coupling step and are typical for these types of reactions.
Logical Relationship Diagram
Caption: A two-step pathway to biaryls using Suzuki coupling.
References
Application Notes and Protocols for Reactions with 3-(Methylsulfonyl)benzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(Methylsulfonyl)benzylamine hydrochloride as a versatile building block in chemical synthesis, particularly for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for amine derivatives and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a primary amine that serves as a valuable starting material in medicinal chemistry and drug discovery. The presence of the methylsulfonyl group, a known bioisostere for other functionalities, can enhance the pharmacokinetic and pharmacodynamic properties of a molecule, such as improving solubility and metabolic stability. This reagent is particularly useful for the synthesis of novel sulfonamides and amides, classes of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using Carbodiimide Reagents
This protocol describes a general method for the acylation of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.1 eq).
-
Solvent Addition: Dissolve the solids in a suitable anhydrous solvent such as DCM or DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA or TEA (2.5 eq) dropwise to the stirred solution. The base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
-
Coupling Agent Addition: Slowly add EDC-HCl (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol outlines the reaction of this compound with a sulfonyl chloride to form a sulfonamide.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride) (1.0 eq)
-
Pyridine or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add pyridine or TEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue by recrystallization or silica gel chromatography to afford the desired sulfonamide.
-
Characterization: Confirm the structure of the product by spectroscopic methods (NMR, IR, MS).
Data Presentation
The following table summarizes representative quantitative data for the amide coupling reaction described in Protocol 1, using benzoic acid as a generic coupling partner.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.05 | 221.71 | 1.05 | 232.8 |
| Benzoic Acid | 1.0 | 122.12 | 1.0 | 122.1 |
| EDC-HCl | 1.2 | 191.70 | 1.2 | 230.0 |
| HOBt | 1.1 | 135.12 | 1.1 | 148.6 |
| DIPEA | 2.5 | 129.24 | 2.5 | 323.1 |
| Product: N-(3-(Methylsulfonyl)benzyl)benzamide | - | 289.35 | - | - |
| Representative Yield | - | - | - | 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an amide derivative from this compound as described in Protocol 1.
Caption: General workflow for amide synthesis.
Hypothetical Signaling Pathway Inhibition
Derivatives of benzylamines and sulfonamides have been shown to inhibit various signaling pathways implicated in diseases such as cancer. For instance, compounds with similar structural motifs have been identified as inhibitors of the STAT3 signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by a novel derivative.
Caption: Inhibition of the JAK/STAT3 pathway.
Application Notes and Protocols for Biological Assays Involving 3-(Methylsulfonyl)benzylamine hydrochloride
Disclaimer: The following application notes and protocols are proposed based on the known biological activities of structurally related benzenesulfonamide and benzylamine compounds. As of December 2025, specific biological assay data for 3-(Methylsulfonyl)benzylamine hydrochloride is not extensively available in the public domain. These protocols are intended to serve as a starting point for researchers investigating the potential biological activities of this compound.
Introduction
This compound is a chemical compound featuring a benzylamine core substituted with a methylsulfonyl group. While direct biological applications of this specific molecule are not widely documented, the broader classes of benzenesulfonamides and benzylamines are known to exhibit a range of pharmacological activities. These include antimicrobial, anti-inflammatory, and cytotoxic effects. The protocols detailed below provide standardized methods to screen for these potential activities in this compound.
I. Antimicrobial Susceptibility Testing
Application Note
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is a fundamental first step in assessing the potential of a compound as an antimicrobial agent.
Quantitative Data Summary
The results of the broth microdilution assay can be summarized in the following table. Hypothetical data is provided for illustrative purposes.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Gentamicin) MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 256 | 1 | 64 |
| Escherichia coli | Negative | 0.5 - 256 | 2 | 128 |
| Pseudomonas aeruginosa | Negative | 0.5 - 256 | 4 | >256 |
| Candida albicans | N/A | 0.5 - 256 | 8 | >256 |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.
-
Preparation of Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
II. In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
Application Note
This protocol describes a method to evaluate the potential of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This fluorometric assay provides a means to screen for potential anti-inflammatory activity.
Quantitative Data Summary
The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | COX-2 IC₅₀ (µM) | Positive Control (Celecoxib) IC₅₀ (µM) |
| This compound | 15.8 | 0.05 |
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
Materials:
-
This compound
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Positive control COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microtiter plates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the COX-2 inhibitor screening kit.
-
Compound Preparation: Prepare a series of dilutions of this compound and the positive control (Celecoxib) in the assay buffer.
-
Reaction Setup:
-
Add assay buffer, COX-2 enzyme, and the fluorometric probe to each well of the 96-well plate.
-
Add the diluted test compound or positive control to the respective wells.
-
Include a no-inhibitor control (with solvent vehicle) and a no-enzyme control.
-
-
Initiation of Reaction: Start the reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
Visualizations
III. In Vitro Cytotoxicity Assay: MTT Assay
Application Note
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic potential of this compound on a selected cell line. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is proportional to the number of living cells, providing an indication of cell viability and the cytotoxic effects of the test compound.
Quantitative Data Summary
Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 45.2 | 0.5 |
| A549 (Lung Cancer) | 78.9 | 1.2 |
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Visualizations
Application Notes and Protocols: Crystallography of 3-(Methylsulfonyl)benzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the crystallographic analysis of 3-(Methylsulfonyl)benzylamine hydrochloride. Due to the current lack of publicly available crystal structure data for this compound, this application note details a proposed synthesis route, comprehensive protocols for crystallization screening, and the subsequent steps for single-crystal X-ray diffraction analysis. These protocols are designed to enable researchers to produce high-quality crystals of this compound and determine its three-dimensional molecular structure. Understanding the crystal structure is paramount for structure-based drug design, polymorph screening, and intellectual property development.
Introduction
This compound is a small organic molecule containing a benzylamine moiety and a methylsulfonyl group. While the biological activities of this specific compound are not extensively documented in publicly accessible literature, the benzylamine and sulfonamide functional groups are present in a wide array of pharmacologically active compounds. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.
The precise determination of the three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and melting point. Single-crystal X-ray diffraction is the definitive method for obtaining this information. This document provides the necessary protocols to embark on the crystallographic characterization of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to obtain this compound is proposed, commencing from 3-methylthiobenzaldehyde. This multi-step synthesis involves oxidation of the thioether to the sulfone, followed by conversion of the aldehyde to an amine, and subsequent salt formation.
Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Oxidation of 3-Methylthiobenzaldehyde to 3-(Methylsulfonyl)benzaldehyde
-
Dissolve 3-methylthiobenzaldehyde in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA), in portions while monitoring the temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Conversion of 3-(Methylsulfonyl)benzaldehyde to 3-(Methylsulfonyl)benzonitrile
-
Combine 3-(methylsulfonyl)benzaldehyde and hydroxylamine hydrochloride in a solvent such as formic acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 3: Reduction of 3-(Methylsulfonyl)benzonitrile to 3-(Methylsulfonyl)benzylamine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-(methylsulfonyl)benzonitrile in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
Step 4: Formation of this compound
-
Dissolve the crude 3-(methylsulfonyl)benzylamine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Crystallization Protocols
The key to successful single-crystal X-ray diffraction is obtaining high-quality, single crystals of sufficient size. Several methods can be employed for the crystallization of small organic molecules. It is recommended to screen a variety of solvents and crystallization techniques.
Solvent Screening
A preliminary screening of solvents is crucial to identify suitable candidates for crystallization. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
Protocol:
-
Place a small amount (5-10 mg) of this compound into several small test tubes.
-
To each tube, add a small volume (0.5 mL) of a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, and mixtures thereof).
-
Observe the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the tube to determine if dissolution occurs.
-
A good single-solvent system is one where the compound is soluble at elevated temperatures and sparingly soluble or insoluble at room temperature.
-
If no suitable single solvent is found, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be explored.
Crystallization Methods
Method 1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
Method 2: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature in a well-insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).
-
Once at room temperature, the solution can be transferred to a refrigerator or freezer to promote further crystallization.
Method 3: Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container.
-
The vapor of the more volatile "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the molecular structure.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(Methylsulfonyl)benzylamine hydrochloride synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylsulfonyl)benzylamine hydrochloride. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to optimize reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are three principal synthetic pathways for the synthesis of this compound:
-
Reductive Amination of 3-(Methylsulfonyl)benzaldehyde: This one-pot reaction involves the formation of an imine from 3-(methylsulfonyl)benzaldehyde and an ammonia source, followed by in-situ reduction to the desired benzylamine.
-
Reduction of 3-(Methylsulfonyl)benzonitrile: This method involves the reduction of the nitrile functionality of 3-(methylsulfonyl)benzonitrile to the corresponding primary amine.
-
Reduction of 3-(Methylsulfonyl)benzyl Azide: This route requires the synthesis of the corresponding benzyl azide from a suitable precursor, which is then reduced to the primary amine.
Q2: Which synthetic route is generally preferred and why?
A2: The reductive amination of 3-(methylsulfonyl)benzaldehyde is often the preferred method due to its operational simplicity as a one-pot reaction and the commercial availability of the starting aldehyde. The reduction of the nitrile is also a viable and direct route. The azide reduction pathway is typically a two-step process and involves the handling of potentially energetic azide intermediates, which may require special safety precautions.
Q3: How is the final hydrochloride salt of 3-(Methylsulfonyl)benzylamine typically prepared?
A3: The hydrochloride salt is generally prepared after the successful synthesis and purification of the free base, 3-(methylsulfonyl)benzylamine. The free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol), and a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Experimental Protocols and Data
Pathway 1: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
This method is a widely used and efficient one-pot procedure for the synthesis of benzylamines.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 3-(methylsulfonyl)benzaldehyde (1.0 eq.) in methanol. Add a source of ammonia, such as ammonium acetate (2.5 eq.) or a solution of ammonia in methanol (7 N, 5.0 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise while maintaining the temperature below 10 °C.
-
Reaction Monitoring and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the imine intermediate is consumed. Quench the reaction by the slow addition of water.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(methylsulfonyl)benzylamine.
-
Salt Formation: Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Table 1: Reductive Amination - Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ammonia Source | Ammonium Acetate | 7N NH₃ in MeOH | Ammonium Chloride/Triethylamine |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | H₂/Pd-C |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature (°C) | 0 to RT | Room Temperature | Room Temperature |
| Reaction Time (h) | 4-6 | 6-8 | 8-12 |
| Typical Yield (%) | 75-85 | 80-90 | 85-95 |
| Purity (%) | >95 | >97 | >98 |
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Pathway 2: Reduction of 3-(Methylsulfonyl)benzonitrile
This pathway offers a direct conversion of the nitrile to the primary amine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C. Slowly add a solution of 3-(methylsulfonyl)benzonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification and Salt Formation: Filter the resulting solid and wash it with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude free base. Form the hydrochloride salt as described in Pathway 1.
Table 2: Nitrile Reduction - Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| LiAlH₄ | THF | Reflux | 2-4 | 80-90 | Highly reactive, requires anhydrous conditions. |
| H₂/Raney Ni | Methanol/Ammonia | 50-100 (pressure) | 6-12 | 85-95 | Requires hydrogenation equipment. |
| BH₃·THF | THF | Reflux | 4-8 | 70-85 | Milder than LiAlH₄, but may be slower. |
Caption: A decision tree to guide troubleshooting for the synthesis of this compound.
Technical Support Center: Synthesis of 3-(Methylsulfonyl)benzylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylsulfonyl)benzylamine hydrochloride. The information is designed to help identify and mitigate the formation of common byproducts, ensuring a higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most common synthetic pathways to this compound are:
-
Reduction of 3-(Methylsulfonyl)benzonitrile: This method involves the reduction of the nitrile group to a primary amine.
-
Reductive Amination of 3-(Methylsulfonyl)benzaldehyde: This one-pot reaction combines the aldehyde with an ammonia source and a reducing agent to form the primary amine.[1][2][3]
-
Amination of 3-(Methylsulfonyl)benzyl chloride: This route involves the substitution of the chlorine atom with an amino group from an ammonia source.
Q2: What is the primary cause of secondary amine byproduct formation?
A2: The formation of the secondary amine, N,N-bis[3-(methylsulfonyl)benzyl]amine, is a common byproduct in all three main synthetic routes. It primarily occurs when the newly formed primary amine, 3-(methylsulfonyl)benzylamine, acts as a nucleophile and reacts with a reactive intermediate in the reaction mixture. For instance, during the reduction of the nitrile, it can react with the intermediate imine. In reductive amination, it can compete with ammonia to react with the starting aldehyde. In the amination of the benzyl chloride, it can react with the starting material.
Q3: How can I minimize the formation of the dibenzylamine byproduct?
A3: To minimize the formation of the secondary amine byproduct, it is generally recommended to use a large excess of the ammonia source. This ensures that the reactive intermediate is more likely to react with ammonia rather than the product amine. Specific strategies for each route are discussed in the troubleshooting guides below.
Q4: Are there any specific safety concerns I should be aware of during the synthesis?
A4: Yes, particularly when using sodium borohydride in reductive amination, there is a potential for the reduction of the nitro group if the starting material contains one, which could lead to the formation of potentially hazardous azo and azoxy compounds.[4] When using sodium cyanoborohydride, there is a risk of generating toxic hydrogen cyanide gas, especially under acidic conditions.[1] Always conduct a thorough safety assessment before starting any chemical synthesis.
Troubleshooting Guides
Route 1: Reduction of 3-(Methylsulfonyl)benzonitrile
This route is a common method for synthesizing 3-(methylsulfonyl)benzylamine. However, several byproducts can arise depending on the reducing agent and reaction conditions.
Problem 1: Formation of N,N-bis[3-(methylsulfonyl)benzyl]amine (Secondary Amine)
-
Cause: The primary amine product reacts with the intermediate imine species formed during the reduction. This is more prevalent when the local concentration of the primary amine is high relative to the unreacted nitrile.
-
Troubleshooting:
-
Slow Addition of Reducing Agent: Add the reducing agent portion-wise or via syringe pump to maintain a low concentration of the reactive intermediates.
-
Use of Additives: The addition of ammonia or ammonium chloride can help to suppress the formation of the secondary amine by competing for the intermediate imine.
-
Catalyst Choice: In catalytic hydrogenation, the choice of catalyst and support can influence selectivity. For example, Raney nickel is often used for nitrile reductions.[5]
-
Problem 2: Incomplete Reduction or Formation of Aldehyde/Alcohol
-
Cause: Insufficient amount or activity of the reducing agent, or non-optimal reaction conditions (temperature, pressure). Hydrolysis of the intermediate imine can lead to the formation of 3-(methylsulfonyl)benzaldehyde.
-
Troubleshooting:
-
Verify Reagent Activity: Ensure the reducing agent (e.g., LiAlH₄, NaBH₄, H₂/catalyst) is fresh and active.
-
Optimize Reaction Conditions: Increase reaction time, temperature, or pressure (for catalytic hydrogenation) as appropriate.
-
Anhydrous Conditions: For hydride reductions (e.g., LiAlH₄), strictly anhydrous conditions are crucial to prevent quenching of the reagent and side reactions.
-
Problem 3: Hydrogenolysis of the Benzylamine Product
-
Cause: Cleavage of the C-N bond in the benzylamine product to form 3-methylsulfonyltoluene. This is a known side reaction, particularly with palladium-based catalysts.[6][7]
-
Troubleshooting:
-
Catalyst Selection: Consider using catalysts less prone to hydrogenolysis, such as Raney nickel or rhodium-based catalysts.
-
Optimize Conditions: Lower reaction temperatures and pressures can sometimes reduce the extent of hydrogenolysis.
-
| Byproduct | Typical % (Catalytic Hydrogenation) | Typical % (Hydride Reduction) |
| N,N-bis[3-(methylsulfonyl)benzyl]amine | 5-15% | 2-10% |
| 3-(Methylsulfonyl)benzaldehyde | < 5% | < 2% |
| 3-Methylsulfonyltoluene | 1-10% (Pd catalyst) | Not typically observed |
Note: These are representative values and can vary significantly based on specific reaction conditions.
Route 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
Reductive amination is an efficient one-pot method, but control of reaction conditions is key to minimizing byproducts.[2]
Problem 1: Formation of N,N-bis[3-(methylsulfonyl)benzyl]amine and N,N,N-tris[3-(methylsulfonyl)benzyl]amine (Secondary and Tertiary Amines)
-
Cause: The product primary amine is nucleophilic and can react with the starting aldehyde to form a secondary amine, which can then react again to form a tertiary amine. This is a classic issue of over-alkylation.[1]
-
Troubleshooting:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to outcompete the product amine in reacting with the aldehyde.
-
Slow Addition of Reducing Agent: Similar to the nitrile reduction, slow addition of the reducing agent helps to keep the concentration of the reactive imine intermediate low.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the reduction of the iminium ion over the aldehyde, allowing for the imine formation to proceed to a greater extent before reduction.[1]
-
Problem 2: Reduction of the Aldehyde to 3-(Methylsulfonyl)benzyl Alcohol
-
Cause: The reducing agent directly reduces the starting aldehyde before it can react with ammonia to form the imine. This is more common with less selective reducing agents like sodium borohydride.[1][3]
-
Troubleshooting:
-
Use a Selective Reducing Agent: Employ a milder or more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are less reactive towards aldehydes at neutral or slightly acidic pH.[1]
-
Two-Step Procedure: First, allow the imine to form by stirring the aldehyde and ammonia source together for a period before adding the reducing agent.
-
| Byproduct | Typical % (NaBH₄) | Typical % (NaBH(OAc)₃) |
| N,N-bis[3-(methylsulfonyl)benzyl]amine | 10-20% | 5-10% |
| 3-(Methylsulfonyl)benzyl alcohol | 5-15% | < 5% |
Note: These are representative values and can vary significantly based on specific reaction conditions.
Route 3: Amination of 3-(Methylsulfonyl)benzyl Chloride
Direct amination of the benzyl chloride is a straightforward approach, but can be prone to over-alkylation.
Problem 1: Formation of Secondary and Tertiary Amines
-
Cause: The product, 3-(methylsulfonyl)benzylamine, is a stronger nucleophile than ammonia and will readily react with the starting 3-(methylsulfonyl)benzyl chloride, leading to the formation of di- and tribenzylated amines.
-
Troubleshooting:
-
Large Excess of Ammonia: Using a very large excess of aqueous or alcoholic ammonia is the most common strategy to maximize the probability of the benzyl chloride reacting with ammonia instead of the product amine.[8]
-
Use of a Protecting Group: An alternative, though more lengthy, approach is to use a protected form of ammonia, such as hexamethylenetetramine (Delepine reaction) or phthalimide (Gabriel synthesis), followed by deprotection.
-
Problem 2: Formation of 3-(Methylsulfonyl)benzyl alcohol
-
Cause: Hydrolysis of the benzyl chloride starting material, which can be catalyzed by the basic conditions of the reaction.
-
Troubleshooting:
-
Control of Water Content: While aqueous ammonia is often used, minimizing excess water and controlling the temperature can reduce the rate of hydrolysis.
-
Anhydrous Conditions: Performing the reaction with anhydrous ammonia in an organic solvent can eliminate the formation of the benzyl alcohol byproduct.
-
| Byproduct | Typical % (Aqueous Ammonia) |
| N,N-bis[3-(methylsulfonyl)benzyl]amine | 15-30% |
| 3-(Methylsulfonyl)benzyl alcohol | 5-10% |
Note: These are representative values and can vary significantly based on specific reaction conditions.
Experimental Protocols
Protocol 1: Reduction of 3-(Methylsulfonyl)benzonitrile with H₂/Raney Nickel
-
Catalyst Preparation: Prepare Raney Nickel catalyst by reacting a nickel-aluminum alloy with a concentrated sodium hydroxide solution. Wash the catalyst with deionized water until the washings are neutral.[9]
-
Reaction Setup: In a high-pressure autoclave, suspend 3-(methylsulfonyl)benzonitrile (1.0 eq) and the prepared Raney Nickel catalyst (10-20 wt%) in a suitable solvent such as methanol or ethanol saturated with ammonia.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until hydrogen uptake ceases.
-
Work-up: Carefully depressurize the autoclave and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution to precipitate this compound.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde with NaBH(OAc)₃
-
Reaction Setup: To a solution of 3-(methylsulfonyl)benzaldehyde (1.0 eq) in a chlorinated solvent such as 1,2-dichloroethane, add ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Amination of 3-(Methylsulfonyl)benzyl chloride with Aqueous Ammonia
-
Reaction Setup: In a pressure-resistant vessel, add 3-(methylsulfonyl)benzyl chloride (1.0 eq) to a large excess of concentrated aqueous ammonia (20-30 eq).
-
Reaction: Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring for several hours.
-
Work-up: Cool the reaction mixture to room temperature and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification of Free Base: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography to separate the primary amine from secondary and tertiary amine byproducts.
-
Salt Formation: Concentrate the fractions containing the pure primary amine. Dissolve the residue in a suitable solvent and precipitate the hydrochloride salt as described in the previous protocols.
Visualizing Synthetic Pathways and Byproduct Formation
Synthetic Routes to 3-(Methylsulfonyl)benzylamine
Caption: Overview of the three main synthetic routes to this compound.
Common Byproduct Formation Pathways
Caption: General pathways for the formation of common byproducts during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-(Methylsulfonyl)benzylamine Hydrochloride
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Methylsulfonyl)benzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 3-(Methylsulfonyl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by the reduction of the imine to the desired benzylamine. The final step is the formation of the hydrochloride salt.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Safety is paramount. Key precautions include:
-
Handling of Reagents: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled in a well-ventilated fume hood away from ignition sources.
-
Solvent Safety: Anhydrous solvents like methanol and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid inhalation or skin contact.
-
Reaction Quenching: The quenching of reducing agents can be exothermic. This should be done slowly and in an ice bath.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3-(Methylsulfonyl)benzaldehyde), you can observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Incomplete Imine Formation
-
Solution: Ensure the reaction mixture is stirred for a sufficient amount of time after the addition of the amine source and before the introduction of the reducing agent. The formation of the imine is crucial for the subsequent reduction.
Possible Cause 2: Degradation of the Reducing Agent
-
Solution: Sodium borohydride is sensitive to moisture and acidic conditions. Use anhydrous solvents and ensure the reaction is performed under a neutral or slightly basic pH until the reduction step. Use freshly opened or properly stored sodium borohydride.
Possible Cause 3: Inefficient Reduction
-
Solution: The reduction step is often temperature-dependent. If the reaction is sluggish at room temperature, consider cooling the reaction to 0°C before the addition of the reducing agent to control the initial exotherm, and then allowing it to slowly warm to room temperature.
Issue 2: Presence of Significant Side Products
Possible Cause 1: Over-reduction of the Aldehyde
-
Solution: Adding the reducing agent portion-wise at a controlled temperature (e.g., 0°C) can minimize the direct reduction of the starting aldehyde to the corresponding alcohol (3-(Methylsulfonyl)benzyl alcohol).
Possible Cause 2: Formation of Dimerization or Polymerization Products
-
Solution: This can occur at elevated temperatures. Maintain a controlled temperature throughout the reaction. Slow, dropwise addition of reagents can also help mitigate these side reactions.[1]
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause 1: Product Loss During Work-up
-
Solution: The hydrochloride salt of the product has some solubility in water. To maximize recovery, perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate.[2] A brine wash can also help to break up emulsions and improve phase separation.[1]
Possible Cause 2: Impure Crystals After Precipitation
-
Solution: If the precipitated hydrochloride salt is impure, recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, can yield a purer product.
Experimental Protocols
Key Experiment: Reductive Amination of 3-(Methylsulfonyl)benzaldehyde
This protocol is a representative procedure for the synthesis of this compound.
-
Imine Formation:
-
Dissolve 3-(Methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ammonium acetate (7.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Salt Formation:
-
Quench the reaction by slowly adding 1M HCl at 0°C until the pH is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with dichloromethane to remove any unreacted aldehyde or alcohol byproduct.
-
Adjust the aqueous layer to pH 9-10 with a sodium hydroxide solution to precipitate the free amine.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Reductive Amination
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation (H₂, Pd/C) |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature | 0°C to RT | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 12 hours | 24 hours |
| Typical Yield | 75-85% | 80-90% | >90% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 3-(Methylsulfonyl)benzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Methylsulfonyl)benzylamine hydrochloride. The information is intended to assist researchers in anticipating and addressing potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To prevent degradation from atmospheric moisture and air, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] The compound is hygroscopic and air-sensitive.[1]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of benzylamine chemistry suggests potential degradation routes. Under oxidative conditions, the benzylic carbon can be oxidized. In the presence of strong bases, the hydrochloride salt can be neutralized to the free base, which may be less stable. Under harsh acidic or basic conditions, or with prolonged exposure to heat, degradation of the methylsulfonyl group or reactions involving the benzylamine moiety could occur.
Q4: How can I monitor the stability of this compound in my experimental setup?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Forced degradation studies are crucial for developing such a method.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, confirm the purity of your this compound batch using a suitable analytical method like HPLC or NMR.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture, especially when weighing and transferring.
-
Dry Solvents: Use anhydrous solvents for your reactions. Residual water can contribute to hydrolytic degradation.
-
Base Selection: When a base is required to free the amine, consider the strength and potential for side reactions. A non-nucleophilic base might be preferable in some cases.
-
Temperature Control: Avoid excessive temperatures during reaction setup and execution, unless the protocol specifically requires it.
Issue 2: Poor Solubility or Precipitation During Reaction
Possible Cause: Issues with the salt form or solvent choice.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of this compound in a range of solvents suitable for your reaction.
-
Free Base Generation: If the hydrochloride salt has poor solubility in your desired solvent, you may need to convert it to the free base. This can be done by partitioning the hydrochloride salt between an organic solvent and a mild aqueous base (e.g., sodium bicarbonate), followed by separation and drying of the organic layer. Use the free base immediately after preparation as it may be less stable than the hydrochloride salt.
-
Temperature Adjustment: Gentle warming may improve solubility, but be mindful of potential thermal degradation.
Data Presentation
Table 1: General Forced Degradation Conditions
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods. The following table outlines general conditions that can be applied to this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24 - 72 hours at RT or 50-60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 24 - 72 hours at RT or 50-60°C |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours at RT |
| Thermal | 60°C - 80°C (solid state) | 24 - 72 hours |
| Photostability | UV and visible light exposure | As per ICH Q1B guidelines |
Note: These are general guidelines. The specific conditions should be optimized based on the observed stability of the compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute any less polar degradation products. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 254 nm).
-
Forced Degradation Sample Analysis: Analyze samples subjected to forced degradation (as described in Table 1) to ensure the method can separate the main peak from any degradation products.
Protocol 2: Amide Coupling Reaction
This compound is often used in amide coupling reactions. Here is a general protocol.
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Free Base Preparation (if necessary): Dissolve this compound in a suitable organic solvent (e.g., dichloromethane). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry it over anhydrous sodium sulfate, and use the solution directly in the next step.
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Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
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Coupling: Add the solution of the free 3-(Methylsulfonyl)benzylamine to the activated carboxylic acid mixture.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an appropriate aqueous work-up to remove the coupling reagents and byproducts. Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Caption: General workflow for an amide coupling reaction.
References
Technical Support Center: 3-(Methylsulfonyl)benzylamine Hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 3-(Methylsulfonyl)benzylamine hydrochloride under typical stress conditions?
A1: Based on the functional groups present (benzylamine and methylsulfonyl), the following degradation pathways are plausible under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress):
-
Oxidation: The primary amine of the benzylamine moiety is susceptible to oxidation. This can lead to the formation of the corresponding imine, which can further hydrolyze to 3-(methylsulfonyl)benzaldehyde and ammonia. More extensive oxidation could potentially yield 3-(methylsulfonyl)benzoic acid.[1][2][3][4][5][6][7] The methylsulfonyl group is generally stable to oxidation, but under harsh conditions, degradation is possible.
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Hydrolysis: While the benzylamine and methylsulfonyl groups are generally stable to hydrolysis under neutral conditions, extreme pH (acidic or basic) and elevated temperatures can promote degradation. The primary degradation pathway under hydrolytic stress is likely related to reactions of the benzylamine group.
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Thermal Degradation: At elevated temperatures, cleavage of the C-N bond in the benzylamine moiety can occur, leading to the formation of a benzyl radical and an amino radical.[8] This could result in various secondary products.
-
Photodegradation: Aromatic amines can be susceptible to photodegradation. Exposure to UV or visible light may lead to oxidation or other rearrangements of the molecule.[9]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram suggests that your sample of this compound may be degrading. Benzylamines can be sensitive to air, carbon dioxide, and moisture, leading to oxidation and the formation of carbonate salts.[10] It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. If in solution, the stability will be dependent on the solvent and pH.
Q3: What are the expected major degradation products I should be looking for?
A3: The primary degradation products to monitor for would likely be:
-
3-(Methylsulfonyl)benzaldehyde
-
3-(Methylsulfonyl)benzoic acid
-
The corresponding imine formed from the oxidation of the benzylamine.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A significant decrease in the main peak area and the appearance of multiple new peaks in the HPLC chromatogram shortly after preparing a solution.
-
Possible Causes:
-
Solvent Reactivity: The solvent may not be inert and could be reacting with the compound.
-
pH of the Solution: The pH of the solution may be promoting acid or base-catalyzed degradation.
-
Dissolved Oxygen: The presence of dissolved oxygen can accelerate oxidative degradation.[6]
-
Exposure to Light: The solution may be undergoing photodegradation.
-
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the use of high-purity, HPLC-grade solvents. If possible, test the stability in different solvents (e.g., acetonitrile, methanol, water with appropriate buffers).
-
pH Control: Buffer the solution to a pH where the compound is most stable. A stability study across a pH range is recommended.
-
Degas Solvents: Degas the solvents before use to minimize dissolved oxygen.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light.
-
Issue 2: Irreproducible Results in Degradation Studies
-
Symptom: High variability in the percentage of degradation and the profile of degradation products between replicate experiments.
-
Possible Causes:
-
Inconsistent Stress Conditions: Minor variations in temperature, concentration of stressor (e.g., acid, base, oxidizing agent), or duration of exposure.
-
Sample Preparation Inconsistency: Differences in the initial concentration of the drug or the preparation of the stress solutions.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented. Use calibrated equipment (e.g., ovens, pH meters).
-
Precise Reagent Preparation: Prepare fresh stressor solutions for each experiment and verify their concentrations.
-
Controlled Environment: Conduct experiments in a controlled environment to minimize fluctuations in ambient temperature and light.
-
Quantitative Data Summary
As no specific quantitative data for the degradation of this compound was found, a template table is provided below for researchers to populate with their experimental data.
| Stress Condition | Stressor Concentration | Temperature (°C) | Duration (hours) | % Degradation of Parent Compound | Major Degradation Product(s) (% Area) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | ||
| Basic Hydrolysis | 0.1 M NaOH | 60 | 24 | ||
| Oxidative | 3% H₂O₂ | 25 | 24 | ||
| Thermal (Solid) | N/A | 105 | 48 | ||
| Thermal (Solution) | Solvent | 60 | 48 | ||
| Photolytic (Solid) | UV/Visible Light | 25 | 48 | ||
| Photolytic (Solution) | UV/Visible Light | 25 | 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. The conditions should be optimized to achieve 5-20% degradation.[11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (to achieve a final acid concentration of 0.1 M). Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (to achieve a final base concentration of 0.1 M). Incubate at 60°C. Withdraw and neutralize aliquots as described for acidic hydrolysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (to achieve a final concentration of 3%). Keep at room temperature. Withdraw aliquots at specified time points for analysis.
-
Thermal Degradation:
-
Solid State: Expose the solid compound to 105°C for 48 hours.
-
Solution State: Heat the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
Protocol 2: Stability-Indicating HPLC Method
A generic reversed-phase HPLC method is proposed. This should be validated for specificity, linearity, accuracy, and precision.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20 minutes to elute potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 220 nm and 254 nm).
-
Column Temperature: 30°C
Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stereochemistry of benzylamine oxidation by copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pharmasm.com [pharmasm.com]
Technical Support Center: Troubleshooting Reactions with 3-(Methylsulfonyl)benzylamine Hydrochloride
Welcome to the technical support center for 3-(Methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this reagent. The question-and-answer format directly addresses specific problems to help you resolve failed or low-yielding experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding. What is the most common reason for failure?
A1: The most frequent cause of reaction failure is the acidic nature of the starting material. This compound is an amine salt, meaning the amine group is protonated as an ammonium chloride. In this form, the nitrogen's lone pair of electrons is not available to act as a nucleophile, which is essential for most of its intended reactions, such as amide bond formation or reductive amination.
To address this, you must neutralize the hydrochloride to generate the free amine in situ or in a separate preparatory step. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
Troubleshooting Failed Reactions: A Step-by-Step Guide
The following sections provide detailed troubleshooting advice for common synthetic transformations involving this compound.
Issue 1: Failed or Low-Yielding Amide Coupling Reactions
Symptoms:
-
No formation of the desired amide product.
-
Recovery of unreacted starting materials (carboxylic acid and amine hydrochloride).
-
Low conversion to the amide with significant starting material remaining.
Root Cause Analysis and Solutions:
The primary issue is the non-nucleophilic nature of the protonated amine. The hydrogen chloride salt must be neutralized for the reaction to proceed.
Solutions:
-
Addition of a Suitable Base: Incorporate a non-nucleophilic organic base into your reaction protocol. The base will neutralize the hydrochloride, freeing the amine to react with the activated carboxylic acid or acyl chloride.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are commonly used. Use at least one equivalent of the base relative to the this compound. It is often recommended to use a slight excess (1.1 to 1.5 equivalents).
-
Protocol Modification: Add the base to the solution of this compound in your chosen solvent and stir for a few minutes before adding the coupling agent and carboxylic acid, or before adding the acyl chloride.
-
-
Solvent Selection: The solubility of the amine salt and the resulting free amine can significantly impact the reaction rate. While amine hydrochlorides are often soluble in polar solvents, the free amine may have different solubility characteristics.
-
Solubility Profile: this compound is sparingly soluble in water (17 g/L at 25°C).[1] While specific data for common organic solvents is limited, amine salts generally have poor solubility in non-polar organic solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often suitable for amide coupling reactions.
-
Troubleshooting: If you observe poor solubility of your starting materials, consider switching to a more polar solvent.
-
-
Choice of Coupling Agent: Ensure your coupling agent is appropriate for the reaction scale and the specific substrates.
-
Common Coupling Agents:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide).
-
Uronium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
-
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base (e.g., DIPEA, 1.1 eq.) and stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq.) and the coupling agent (e.g., HATU, 1.1 eq.) in the same solvent.
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to remove the base hydrochloride salt and other water-soluble byproducts.
Logical Troubleshooting Workflow for Amide Coupling
Issue 2: Failed or Incomplete Reductive Amination
Symptoms:
-
Formation of an imine intermediate that does not get reduced.
-
Recovery of the starting aldehyde/ketone and amine hydrochloride.
-
Formation of byproducts from the reduction of the carbonyl starting material.
Root Cause Analysis and Solutions:
Similar to amide coupling, the primary amine must be in its free form to react with the carbonyl compound to form the imine or enamine intermediate. Additionally, the choice of reducing agent and reaction pH are critical.
Solutions:
-
Neutralization of the Amine Salt: As with amide coupling, a base is required to liberate the free amine.
-
Recommended Bases: Triethylamine or DIPEA are suitable. Use at least one equivalent.
-
Protocol: Pre-mix the this compound with the base in the reaction solvent before adding the aldehyde or ketone.
-
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the carbonyl group, especially if all reactants are mixed at the beginning (direct reductive amination).
-
Selective Reducing Agents: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are mild reducing agents that are effective for reductive aminations.[2]
-
Less Selective Reducing Agents: Sodium borohydride (NaBH₄) can also be used, but it will also reduce aldehydes and ketones. If using NaBH₄, it is best to first form the imine and then add the reducing agent in a stepwise manner.[2]
-
-
pH Control: The formation of the imine intermediate is often favored under slightly acidic conditions (pH 4-6). However, the amine must be sufficiently deprotonated to be nucleophilic. The addition of the base for neutralization, followed by the potential addition of a mild acid catalyst like acetic acid, may be necessary to find the optimal pH balance.
Experimental Protocol: General Procedure for Reductive Amination
-
Suspend this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a non-nucleophilic base (e.g., Triethylamine, 1.1 eq.) and stir.
-
Add the aldehyde or ketone (1.0-1.2 eq.).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction carefully with an aqueous solution (e.g., saturated sodium bicarbonate) and perform an extractive workup.
Reductive Amination Workflow
References
Technical Support Center: Purification of 3-(Methylsulfonyl)benzylamine hydrochloride
This guide provides troubleshooting advice and detailed protocols for the purification of 3-(Methylsulfonyl)benzylamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter impurities during synthesis or storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound is off-white or yellowish. What causes this discoloration and how can I remove it?
A1: Discoloration in amine salts often arises from the oxidation of trace impurities or residual starting materials. Amines, in their free base form, are particularly susceptible to air oxidation, which can produce colored byproducts.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Add a small amount of activated charcoal (typically 1-2% w/w) to a solution of the crude product in a suitable solvent (e.g., hot methanol or ethanol) before the recrystallization step.
-
Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities behind in the mother liquor. A polar protic solvent like ethanol or a methanol/water mixture is a good starting point.
-
Avoid Free Base Exposure: Minimize the time the corresponding free amine is exposed to air and light before converting it to the hydrochloride salt.
-
Q2: I'm seeing a persistent impurity peak on my HPLC analysis after a single recrystallization. What are my options?
A2: A single recrystallization may not be sufficient to remove impurities with similar solubility profiles to the desired product.
-
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system. If you used ethanol initially, try an isopropanol/water mixture.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a highly effective method. Since the product is a polar salt, it may not move easily on the column. It is often more effective to perform chromatography on the free-base form of the amine using a solvent system like dichloromethane/methanol and then convert the purified free base back to the hydrochloride salt.
-
Impurity Identification: If possible, identify the impurity using techniques like LC-MS or NMR.[1][2] Knowing the structure of the impurity can help in designing a more targeted purification strategy (e.g., an acid-base extraction if the impurity lacks a basic nitrogen).
-
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low yield is typically caused by using too much solvent or by premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.[3]
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystallization. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.
-
Concentrate the Mother Liquor: The liquid left over after filtration (the mother liquor) still contains dissolved product. Concentrate this solution by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: The product "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the product's solubility is too high in the chosen solvent, or the solution is cooled too quickly. The product separates as a liquid phase instead of forming a solid crystalline lattice.
-
Troubleshooting Steps:
-
Add an Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., diethyl ether or ethyl acetate for a solution in methanol) until persistent cloudiness appears. Then, allow the solution to cool slowly.[3]
-
Reduce Solvent Polarity: If using a highly polar solvent like methanol/water, try a slightly less polar solvent like pure isopropanol.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Data Presentation: Purification Method Comparison
The following table presents hypothetical data to illustrate the effectiveness of different purification strategies for a 10g batch of crude this compound.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Single Recrystallization (Ethanol) | 95.5% | 98.8% | 85% | Good for removing bulk impurities. |
| Double Recrystallization (Ethanol, then IPA/Water) | 95.5% | 99.7% | 72% | Higher purity achieved at the cost of lower yield. |
| Charcoal Treatment + Recrystallization (Methanol) | 95.5% (discolored) | 99.2% (white) | 80% | Effective for removing color and some impurities. |
| Flash Chromatography (Free Base) -> Salt Formation | 95.5% | >99.9% | 65% | Most effective method for achieving highest purity. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 40-50 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding small portions of ethanol (1-2 mL at a time) until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly for a minute, and then add 0.2 g of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-warm a funnel with a fluted filter paper. Quickly filter the hot solution into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol (5-10 mL) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification via Flash Chromatography (as Free Base)
-
Free Base Conversion: Dissolve 10.0 g of the crude hydrochloride salt in 100 mL of deionized water. Cool the solution in an ice bath. Slowly add 1M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is ~10-11.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free amine.
-
Chromatography:
-
Adsorbent: Silica gel.
-
Eluent: A gradient of 0% to 10% methanol in dichloromethane is a good starting point.
-
Procedure: Adsorb the crude free amine onto a small amount of silica gel. Load this onto a pre-packed silica gel column. Elute the column with the solvent system, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Salt Formation: Combine the pure fractions containing the free amine and remove the solvent under reduced pressure. Dissolve the resulting purified oil or solid in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
Collection: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Below are diagrams illustrating the general workflow for purification and a decision-making process for troubleshooting common issues.
References
Technical Support Center: 3-(Methylsulfonyl)benzylamine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential side reactions, troubleshooting, and analytical protocols for experiments involving 3-(Methylsulfonyl)benzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via reductive amination?
A1: The most common impurities stem from the reaction of 3-(methylsulfonyl)benzaldehyde with ammonia, followed by reduction. These can include:
-
Unreacted 3-(methylsulfonyl)benzaldehyde: If the reaction does not go to completion.
-
Intermediate Imine: Incomplete reduction of the initially formed imine.[1]
-
3-(Methylsulfonyl)benzyl alcohol: Formed if the starting aldehyde is reduced by the reducing agent before imine formation.
-
Bis-[3-(methylsulfonyl)benzyl]amine: A secondary amine formed if the primary amine product reacts with another molecule of the starting aldehyde and is subsequently reduced.
Q2: How can I minimize the formation of the bis-[3-(methylsulfonyl)benzyl]amine impurity?
A2: To minimize the formation of the secondary amine impurity, it is advisable to use a molar excess of the ammonia source relative to the 3-(methylsulfonyl)benzaldehyde. This shifts the equilibrium towards the formation of the primary amine. Additionally, controlling the reaction temperature and the rate of addition of the reducing agent can help prevent over-alkylation.
Q3: My final product of this compound is showing discoloration (e.g., yellowing) over time. What could be the cause?
A3: Benzylamines can be susceptible to oxidation upon exposure to air, which can lead to the formation of colored impurities.[2] The initial oxidation product is often the corresponding imine, which can further degrade to the aldehyde.[2] To prevent discoloration, it is recommended to store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q4: Are there any known stability issues with the methylsulfonyl group under typical reaction or storage conditions?
A4: The methylsulfonyl group is generally considered to be robust and stable under a wide range of synthetic conditions, including the mildly acidic or basic conditions often used in reductive amination and work-up procedures. It is not typically prone to degradation under standard storage conditions.
Q5: What analytical techniques are best suited for identifying and quantifying impurities in my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for both identifying and quantifying impurities in benzylamine hydrochloride salts.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete imine formation.2. Inefficient reduction of the imine.3. Product loss during work-up and purification. | 1. Ensure anhydrous conditions for imine formation. Consider using a dehydrating agent like molecular sieves.2. Use a sufficient excess of the reducing agent (e.g., sodium borohydride). Monitor the reaction by TLC or LC-MS to ensure the disappearance of the imine.3. Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted during acid-base extractions to minimize loss to the aqueous phase. |
| Presence of unreacted 3-(methylsulfonyl)benzaldehyde in the final product | 1. Insufficient amount of ammonia source.2. Reaction time is too short for complete imine formation. | 1. Increase the molar excess of the ammonia source.2. Extend the reaction time for the imine formation step and monitor its progress by TLC or GC. |
| Significant amount of 3-(methylsulfonyl)benzyl alcohol detected | The reducing agent is reducing the aldehyde before it can react with ammonia to form the imine. | Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) after the imine formation has been allowed to proceed for a sufficient time. |
| Product fails to crystallize as the hydrochloride salt | 1. Presence of impurities inhibiting crystallization.2. Incorrect solvent system for crystallization.3. Insufficient acidification. | 1. Purify the crude amine base by column chromatography before attempting salt formation.2. Experiment with different solvent systems for crystallization, such as ethanol/ether or isopropanol/hexane.3. Ensure at least one molar equivalent of HCl is added. Passing dry HCl gas through a solution of the amine in an anhydrous solvent like ether can be an effective method. |
| Inconsistent results between batches | Variations in the quality of starting materials or reagents, or subtle changes in reaction conditions. | 1. Use reagents from the same batch and ensure they are of high purity.2. Carefully control reaction parameters such as temperature, reaction time, and stirring speed. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative procedure and may require optimization.
Materials:
-
3-(Methylsulfonyl)benzaldehyde
-
Ammonium acetate or a solution of ammonia in methanol (7N)
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated and as a solution in diethyl ether)
-
Sodium hydroxide solution (e.g., 1M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (5-10 eq) or a 7N solution of ammonia in methanol (5-10 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the imine is no longer detectable.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and basify with 1M sodium hydroxide solution to a pH of >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(methylsulfonyl)benzylamine as an oil or solid.
-
Salt Formation and Purification: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (e.g., 2M) with stirring until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
HPLC Method for Purity Analysis
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium carbonate, pH adjusted) and an organic solvent (e.g., acetonitrile and/or methanol).[4][6] |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 30 °C[4][6] |
| Detection | UV at an appropriate wavelength (e.g., 218 nm or 260 nm)[4][6] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent mixture. |
Quantitative Data (Illustrative Example)
Table 1: Illustrative Yield and Purity Data for a Representative Reductive Amination Reaction
| Entry | Ammonia Source | Reducing Agent (eq) | Yield (%) | Purity by HPLC (%) | Major Impurity (%) |
| 1 | NH₄OAc (5 eq) | NaBH₄ (1.5 eq) | 85 | 98.5 | Unreacted Aldehyde (0.8%) |
| 2 | 7N NH₃ in MeOH (5 eq) | NaBH₄ (1.5 eq) | 91 | 99.2 | Bis-adduct (0.5%) |
| 3 | NH₄OAc (10 eq) | NaBH₄ (2.0 eq) | 88 | 99.0 | Bis-adduct (0.6%) |
| 4 | 7N NH₃ in MeOH (10 eq) | NaBH₄ (2.0 eq) | 93 | >99.5 | Bis-adduct (0.2%) |
Visualizations
Potential Side Reaction Pathway in Reductive Amination
Caption: Formation of the secondary amine impurity via over-alkylation.
Degradation Pathway of Benzylamine
Caption: Oxidative degradation pathway of 3-(Methylsulfonyl)benzylamine.
References
- 1. reddit.com [reddit.com]
- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 3. scribd.com [scribd.com]
- 4. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. zenodo.org [zenodo.org]
Technical Support Center: Scaling Up the Synthesis of 3-(Methylsulfonyl)benzylamine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3-(Methylsulfonyl)benzylamine hydrochloride, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route to this compound?
A common and reliable route is the two-step synthesis starting from 3-(Methylsulfonyl)benzaldehyde. The first step is a reductive amination using a suitable ammonia source and a reducing agent. The second step involves the formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the reductive amination step when scaling up?
When scaling up the reductive amination of 3-(Methylsulfonyl)benzaldehyde, the most critical parameters to control are temperature, rate of addition of the reducing agent, and efficient mixing. Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield.
Q3: How can I minimize the formation of the secondary amine byproduct, bis(3-(methylsulfonyl)benzyl)amine?
The formation of the secondary amine byproduct is a common issue in reductive aminations. To minimize its formation, a significant excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol) should be used. This shifts the equilibrium towards the formation of the primary amine.
Q4: What is the best method for isolating and purifying the final hydrochloride salt product at a larger scale?
At a larger scale, crystallization is the most effective method for purification. After the reaction work-up, the free base of 3-(Methylsulfonyl)benzylamine can be dissolved in a suitable solvent like isopropanol or ethyl acetate, followed by the addition of hydrochloric acid (e.g., as a solution in isopropanol or as concentrated aqueous HCl) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration and washed with a cold solvent to remove impurities.[1][2]
Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes. The reductive amination step can be exothermic, so proper temperature control is crucial to prevent a runaway reaction. Additionally, if using sodium borohydride, it will react with acidic media to produce hydrogen gas, which is flammable and can cause pressure build-up in a closed system. Ensure adequate ventilation and pressure relief for the reactor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction during reductive amination.- Suboptimal reaction temperature.- Degradation of the reducing agent.- Loss of product during work-up and isolation. | - Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting aldehyde.- Optimize the reaction temperature; some reductive aminations require cooling while others may need gentle heating.- Use a fresh, high-quality reducing agent and ensure anhydrous conditions if required.- Optimize the extraction and crystallization procedures to minimize product loss. |
| High Levels of Impurities in the Final Product | - Formation of the secondary amine byproduct.- Presence of unreacted 3-(Methylsulfonyl)benzaldehyde.- Formation of the corresponding alcohol from the reduction of the aldehyde. | - Increase the excess of the ammonia source.- Ensure the reductive amination goes to completion.- Add the reducing agent portion-wise and at a controlled temperature to favor the amination over the simple reduction of the aldehyde. |
| Poor Filterability of the Hydrochloride Salt | - Very fine crystal size. | - Optimize the crystallization conditions. Slower addition of HCl or cooling can lead to the formation of larger, more easily filterable crystals.[1] |
| Exothermic Reaction is Difficult to Control at Scale | - Poor heat dissipation in larger reactors. | - Use a jacketed reactor with a reliable temperature control system.- Control the rate of addition of the reducing agent to manage the rate of heat generation. |
| Inconsistent Results Between Batches | - Variability in raw material quality.- Inconsistent reaction conditions. | - Ensure the purity of starting materials, especially the 3-(Methylsulfonyl)benzaldehyde.- Implement strict process controls for temperature, addition rates, and mixing speed. |
Data Presentation
Table 1: Representative Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 3-(Methylsulfonyl)benzaldehyde | 3-(Methylsulfonyl)benzaldehyde |
| Ammonia Source | Ammonium Acetate (10 eq) | Ammonia in Methanol (7N, 15 eq) |
| Reducing Agent | Sodium Borohydride (1.5 eq) | Sodium Borohydride (1.5 eq) |
| Solvent | Methanol (100 mL) | Methanol (10 L) |
| Reaction Temperature | 0 °C to Room Temperature | 0-5 °C (during addition) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 80-85% | 75-80% |
| Purity (by HPLC) | >98% | >98% |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | - Inexpensive and readily available.- Effective for many reductive aminations. | - Can also reduce the starting aldehyde to an alcohol, especially at higher temperatures or with slow imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | - More selective for the imine over the aldehyde. | - More expensive and generates toxic cyanide waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - Mild and selective reducing agent.- Often provides cleaner reactions. | - More expensive than sodium borohydride. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
1. Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-(Methylsulfonyl)benzaldehyde (1.0 eq) and a solution of ammonia in methanol (7N, 15 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
2. Reductive Amination:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
3. Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of water, being mindful of hydrogen gas evolution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add ethyl acetate to the remaining aqueous layer and stir.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Methylsulfonyl)benzylamine free base.
4. Hydrochloride Salt Formation and Purification:
-
Dissolve the crude free base in isopropanol.
-
Slowly add a solution of hydrogen chloride in isopropanol (or concentrated HCl) dropwise with stirring until the pH is acidic.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for at least 1 hour to complete the crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold isopropanol.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting low product yield.
Caption: Logical relationships in scaling up the synthesis.
References
Validation & Comparative
A Comparative Guide to 3-(Methylsulfonyl)benzylamine hydrochloride and 4-(Methylsulfonyl)benzylamine hydrochloride for Researchers
In the landscape of drug discovery and chemical biology, the subtle yet significant differences between positional isomers can profoundly impact biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comprehensive comparison of 3-(Methylsulfonyl)benzylamine hydrochloride and 4-(Methylsulfonyl)benzylamine hydrochloride, two positional isomers with increasing relevance as building blocks in medicinal chemistry. While direct comparative studies are limited, this document aims to provide a valuable resource for researchers by synthesizing available data, discussing structure-activity relationships, and offering generalized experimental protocols.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and 4-(Methylsulfonyl)benzylamine hydrochloride are summarized below. These characteristics are foundational to understanding their behavior in experimental settings.
| Property | This compound | 4-(Methylsulfonyl)benzylamine hydrochloride |
| Molecular Formula | C₈H₁₂ClNO₂S | C₈H₁₂ClNO₂S |
| Molecular Weight | 221.71 g/mol | 221.70 g/mol |
| CAS Number | 855267-50-4 | 98593-51-2 |
| Appearance | Solid | White to slightly yellow-pink powder, Orange Crystals or Crystalline Powder |
| Melting Point | Not available | 269-277 °C |
| Boiling Point | Not available | 370 °C |
| Solubility | Not available | Soluble in water |
| Synonyms | [3-(Methylsulphonyl)Phenyl]Methylamine Hydrochloride | p-(Methylsulfonyl)benzylamine hydrochloride, 4-(Methanesulfonyl)benzylamine |
Synthesis Overview
A general synthetic approach to producing methylsulfonylbenzylamine hydrochlorides involves a multi-step process, which can be adapted for both the 3- and 4-isomers starting from the corresponding substituted toluene.
A plausible synthetic pathway is outlined below:
Potential Biological Activities and Structure-Activity Relationship
While direct comparative biological data for 3- and 4-(methylsulfonyl)benzylamine hydrochloride is scarce, the broader class of substituted benzylamines has been explored for various therapeutic applications. The position of the methylsulfonyl group is expected to significantly influence the biological activity due to its strong electron-withdrawing nature, which affects the electronic distribution of the benzene ring and its interaction with biological targets.
Potential Therapeutic Areas:
-
Enzyme Inhibition: Benzylamine derivatives have been investigated as inhibitors of various enzymes. For instance, certain 4-substituted benzylamine derivatives have shown potent inhibitory activity against β-tryptase, a serine protease implicated in asthma. The methylsulfonyl group, with its ability to act as a hydrogen bond acceptor, could play a crucial role in binding to enzyme active sites.
-
Antimicrobial Activity: Some benzylamine derivatives have demonstrated activity against Mycobacterium tuberculosis. The specific substitution pattern on the benzyl ring is critical for this activity.
Structure-Activity Relationship (SAR):
The distinction between the meta (3-position) and para (4-position) substitution of the methylsulfonyl group is critical for molecular interactions.
The para-position in 4-(methylsulfonyl)benzylamine hydrochloride allows for direct resonance effects on the benzylic carbon and the amino group, which could modulate its reactivity and binding affinity. In contrast, the meta-position in the 3-isomer exerts a more inductive electron-withdrawing effect, leading to a different charge distribution and potentially altered binding geometries with target proteins.
Physicochemical Properties and Predicted Performance
The difference in the substitution pattern is also expected to influence the physicochemical properties of these isomers, which in turn affects their performance in various experimental and physiological systems.
| Physicochemical Property | This compound (Predicted) | 4-(Methylsulfonyl)benzylamine hydrochloride (Predicted) | Impact on Performance |
| Dipole Moment | Expected to be different from the 4-isomer. | Likely to have a different dipole moment. | Influences solubility in polar solvents and interactions with polar biological macromolecules. |
| Polar Surface Area (PSA) | Similar to the 4-isomer. | Similar to the 3-isomer. | Affects membrane permeability and oral bioavailability. |
| Hydrogen Bonding | Both isomers have hydrogen bond donors (amine) and acceptors (sulfonyl oxygen). | Both isomers have hydrogen bond donors (amine) and acceptors (sulfonyl oxygen). | Crucial for solubility and specific interactions with biological targets. The spatial arrangement of these groups will dictate the geometry of hydrogen bonding. |
| Crystal Packing | Likely to have a different crystal lattice structure. | Likely to have a different crystal lattice structure. | Affects melting point, solubility, and dissolution rate of the solid form. This is evident from the available melting point data for the 4-isomer. |
Experimental Protocols
To facilitate the direct comparison of these two compounds, a generalized protocol for an in vitro enzyme inhibition assay is provided below. This can be adapted for specific enzyme targets.
General Protocol for In Vitro Enzyme Inhibition Assay:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and 4-(Methylsulfonyl)benzylamine hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Prepare a buffer solution appropriate for the enzyme assay.
-
Prepare solutions of the enzyme and its substrate at desired concentrations.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the test compounds (3- and 4-isomers) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Add the enzyme solution to all wells and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each compound.
-
Conclusion
While this compound and 4-(Methylsulfonyl)benzylamine hydrochloride share the same molecular formula, their structural differences as positional isomers are predicted to give rise to distinct physicochemical properties and biological activities. The para-substitution in the 4-isomer allows for direct electronic communication with the benzylamine moiety, whereas the meta-substitution in the 3-isomer primarily exerts an inductive effect. These electronic and steric differences are likely to translate into differential binding affinities for biological targets and varying pharmacokinetic profiles.
This guide highlights the importance of considering positional isomerism in drug design and lead optimization. Although a direct, data-driven comparison is currently limited in the public domain, the information presented here provides a strong foundation for researchers to design and execute studies that can elucidate the unique potential of each isomer. Further experimental investigation is crucial to fully characterize and compare the performance of these two promising chemical entities.
A Researcher's Guide to Benzylamine Derivatives in Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate benzylamine derivative is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of the performance of various benzylamine derivatives in key synthetic transformations, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and adaptation in your own research.
Benzylamine and its derivatives are indispensable building blocks in organic synthesis, serving as versatile nucleophiles and precursors to a vast array of biologically active molecules and functional materials.[1][2] The reactivity of a benzylamine can be finely tuned by introducing substituents on either the phenyl ring or the nitrogen atom, influencing factors such as nucleophilicity, steric hindrance, and electronic properties. This guide delves into a comparative analysis of substituted benzylamines in several fundamental reactions: nucleophilic substitution, palladium-catalyzed cross-coupling, and amide bond formation.
Performance in Nucleophilic Substitution Reactions
The nucleophilicity of the amine is a key determinant in SN2 reactions. A study on the reaction of meta- and para-substituted benzylamines with benzyl bromide provides quantitative data on how electronic effects influence reaction rates.
Table 1: Comparison of Substituted Benzylamines in Nucleophilic Substitution with Benzyl Bromide [3]
| Benzylamine Derivative | Substituent (X) | Rate Constant (k₂ × 10³ dm³ mol⁻¹ s⁻¹) at 303 K |
| 4-Methoxybenzylamine | 4-OCH₃ | 3.55 |
| 4-Methylbenzylamine | 4-CH₃ | 2.40 |
| Benzylamine | H | 1.58 |
| 4-Chlorobenzylamine | 4-Cl | 0.91 |
| 4-Trifluoromethylbenzylamine | 4-CF₃ | 0.45 |
| 3-Trifluoromethylbenzylamine | 3-CF₃ | 0.40 |
| 4-Nitrobenzylamine | 4-NO₂ | 0.25 |
As evidenced by the data, electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the reaction rate by enhancing the nucleophilicity of the amine.[3] Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) decrease the rate.[3]
Experimental Protocol: Nucleophilic Substitution of Benzyl Bromide with Substituted Benzylamines[3]
Materials:
-
Substituted benzylamine (e.g., 4-methoxybenzylamine)
-
Benzyl bromide
-
Methanol (anhydrous)
-
Conductivity meter
Procedure:
-
Solutions of the substituted benzylamine (0.02 mol dm⁻³) and benzyl bromide (0.02 mol dm⁻³) were prepared in anhydrous methanol.
-
The solutions were thermostated at 303 K.
-
Equal volumes of the two solutions were mixed in a conductivity cell.
-
The progress of the reaction was monitored by measuring the change in conductance of the solution over time.
-
The second-order rate constants (k₂) were calculated from the conductivity data.
Nucleophilic substitution workflow.
Performance in Palladium-Catalyzed C-H Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The performance of benzylamine derivatives in a kinetic resolution via Pd(II)-catalyzed C-H cross-coupling highlights the influence of both electronic and steric factors.
Table 2: Kinetic Resolution of Substituted Benzylamines via Pd(II)-Catalyzed C-H Cross-Coupling [4][5]
| Benzylamine Derivative (rac-1) | R | R' | Product (2) Yield (%) | Recovered SM (1) Yield (%) | s-factor |
| N-(4-chlorobenzyl)nosylamide | 4-Cl | H | 46 | 46 | 96 |
| N-(3-chlorobenzyl)nosylamide | 3-Cl | H | 45 | 48 | 107 |
| N-(2-chlorobenzyl)nosylamide | 2-Cl | H | 45 | 42 | 94 |
| N-(4-methylbenzyl)nosylamide | 4-Me | H | 47 | 45 | 87 |
| N-(1-(4-chlorophenyl)ethyl)nosylamide | 4-Cl | Me | 44 | 46 | 75 |
The data indicates that both electron-withdrawing and electron-donating substituents are well-tolerated in this transformation.[4] Steric hindrance, as seen with the introduction of a methyl group on the benzylic carbon, can influence the selectivity.[5]
Experimental Protocol: Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling[4][5]
Materials:
-
Racemic N-nosyl-protected benzylamine (rac-1) (0.2 mmol)
-
Arylboronic acid pinacol ester (Ar-BPin) (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Chiral ligand (L14) (15 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Na₂CO₃ (3.0 equiv)
-
Benzoquinone (BQ) (0.5 equiv)
-
DMSO (0.4 equiv)
-
H₂O (5.0 equiv)
-
t-AmylOH (0.5 mL)
Procedure:
-
In a sealed tube, combine the racemic N-nosyl-protected benzylamine, arylboronic acid pinacol ester, Pd(OAc)₂, chiral ligand, Ag₂CO₃, Na₂CO₃, and BQ.
-
Add t-AmylOH, DMSO, and H₂O.
-
Evacuate and backfill the tube with nitrogen (3 cycles).
-
Heat the reaction mixture to 50 °C for 15 hours with vigorous stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
The filtrate is concentrated and purified by column chromatography to separate the arylated product and the recovered starting material.
-
The enantiomeric excess (ee) of both the product and the recovered starting material is determined by chiral HPLC analysis.
Palladium-catalyzed kinetic resolution workflow.
Performance in Amide Bond Formation
Amide synthesis is a fundamental transformation in organic chemistry. The choice of coupling agent and the nature of the amine can significantly affect the reaction yield.
Table 3: Comparison of Amines in Amide Bond Formation with Benzoic Acid [2]
| Amine | Coupling Reagent | Additive | Yield (%) |
| Benzylamine | DIC | HOPO | 93 |
| Benzylamine | DIC | Oxyma | 80 |
| Benzylamine | EDC | Oxyma | 82 |
| Benzylamine | DMT-MM BF₄ | - | 90 |
| Dibenzylamine | COMU | Collidine | Moderate |
| Aniline | COMU | Collidine | High |
While a direct comparison of substituted benzylamines was not available in the reviewed literature, the data for benzylamine itself with various coupling reagents demonstrates high efficiency.[2] The protocol below provides a general method that can be adapted for comparing different benzylamine derivatives.
Experimental Protocol: Amide Coupling of Benzoic Acid and Benzylamine[2]
Materials:
-
Benzoic acid
-
Benzylamine
-
Coupling reagent (e.g., DIC - N,N'-Diisopropylcarbodiimide)
-
Additive (e.g., HOPO - 2-Hydroxypyridine-N-oxide)
-
Solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
To a solution of benzoic acid (1.0 eq.) in the chosen solvent system, add the coupling reagent (1.0 eq.) and the additive (1.0 eq.).
-
Stir the mixture at room temperature for a short period to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washed with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General workflow for amide bond formation.
Conclusion
The choice of a benzylamine derivative in a synthetic protocol is a nuanced decision that depends on the specific reaction and desired outcome. Electron-donating substituents on the aromatic ring generally enhance the nucleophilicity of the amine, leading to faster rates in nucleophilic substitution reactions. In palladium-catalyzed cross-coupling reactions, both electronic and steric factors of the benzylamine derivative play a significant role in determining the reaction's efficiency and selectivity. For amide bond formation, while benzylamine itself is a highly effective substrate with various coupling agents, the systematic comparison of substituted derivatives warrants further investigation to fine-tune reaction conditions for optimal yields. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and select the most suitable benzylamine derivative for their synthetic endeavors.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for 3-(Methylsulfonyl)benzylamine Hydrochloride in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. 3-(Methylsulfonyl)benzylamine hydrochloride is a versatile reagent, often employed to introduce the 3-(methylsulfonyl)benzyl moiety into target molecules. This guide provides an objective comparison of this reagent with viable alternatives in a common and critical reaction: the formation of N-benzylbenzamides. The data presented herein, sourced from experimental findings, will aid researchers in making informed decisions for their synthetic strategies, particularly in the development of kinase inhibitors and other therapeutic agents.
Performance in a Representative Acylation Reaction
The synthesis of N-benzylbenzamides is a fundamental transformation in medicinal chemistry. The reactivity of the benzylamine component is influenced by the electronic nature of the substituents on the phenyl ring. To provide a comparative analysis, we have collated data on the acylation of 3-(methylsulfonyl)benzylamine and its alternatives with benzoylating agents.
Table 1: Comparison of Benzylamine Derivatives in N-Benzoylation Reactions
| Amine Reagent | Product | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| 3-(Methylsulfonyl)benzylamine | N-(3-(Methylsulfonyl)benzyl)benzamide | Benzoyl Chloride | Dichloromethane, Pyridine, 0°C to RT, 4h | 85 (Estimated) | Assumption based on similar reactions |
| Benzylamine | N-Benzylbenzamide | Benzoic Acid / PPh₃ / I₂ | Acetonitrile, Triethylamine, RT, 10 min | 99% | [1] |
| 4-(Methylsulfonyl)benzylamine | N-(4-(Methylsulfonyl)benzyl)benzamide | Benzoyl Chloride | Dichloromethane, Pyridine, 0°C to RT, 4h | 88 (Estimated) | Assumption based on similar reactions |
| 3-Methoxybenzylamine | N-(3-Methoxybenzyl)benzamide | Benzoyl Chloride | Dioxane, Triethylamine, RT, 1h | 90% (for aniline analog) | [2] |
| 3-(Trifluoromethyl)benzylamine | N-(3-(Trifluoromethyl)benzyl)benzamide | Benzoyl Chloride | Dichloromethane, Pyridine, 0°C to RT, 2-4h | ~90 (Typical) | [3] |
Note on Estimated Yields: Direct experimental yield data for the benzoylation of 3- and 4-(methylsulfonyl)benzylamine under these specific conditions were not available in the searched literature. The estimated yields are based on typical outcomes for acylation reactions of benzylamines with electron-withdrawing groups and are provided for comparative purposes. The yield for 3-methoxybenzylamine is inferred from the reaction with the corresponding aniline, which is expected to have similar reactivity.
Experimental Protocols
A general and robust protocol for the N-benzoylation of benzylamine derivatives is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the HCl byproduct.
General Experimental Protocol: N-Benzoylation of Benzylamine Derivatives
Materials:
-
Substituted Benzylamine Hydrochloride (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (2.2 eq) or 10% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Amine: If starting from the hydrochloride salt, the free amine can be generated in situ or extracted prior to reaction. For in situ generation with an organic base like pyridine, suspend the hydrochloride salt in the reaction solvent. If using aqueous base, dissolve the hydrochloride salt in water and add the organic solvent to create a biphasic system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve or suspend the benzylamine derivative in the chosen organic solvent. Cool the mixture to 0 °C using an ice bath.
-
Addition of Base and Acylating Agent:
-
With Pyridine: Slowly add pyridine (2.2 equivalents to both neutralize the HCl salt and scavenge the HCl produced) to the stirred suspension. Following this, add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
With Aqueous NaOH (Schotten-Baumann Conditions): To the biphasic mixture, add benzoyl chloride to the organic layer and slowly add 10% aqueous sodium hydroxide to the aqueous layer with vigorous stirring.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to remove any remaining benzoic acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-benzylbenzamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
The substituted benzamide motif is a key structural feature in many kinase inhibitors, including those targeting the Bcr-Abl tyrosine kinase, which is a hallmark of Chronic Myeloid Leukemia (CML).[4][5] The following diagrams illustrate a simplified workflow for the synthesis of these inhibitors and the Bcr-Abl signaling pathway they target.
Caption: Synthetic workflow for N-benzylbenzamide derivatives.
Caption: Bcr-Abl signaling and the point of therapeutic intervention.
References
Spectroscopic Showdown: A Comparative Guide to 3-(Methylsulfonyl)benzylamine Hydrochloride Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy and safety of potential therapeutic agents. This guide provides an in-depth spectroscopic comparison of the positional isomers of 3-(Methylsulfonyl)benzylamine hydrochloride, offering key differentiating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The seemingly subtle shift of the methylsulfonyl group on the benzylamine ring between the ortho (2-), meta (3-), and para (4-) positions results in distinct electronic environments, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is paramount for unambiguous identification and quality control in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the 2-, 3-, and 4-(Methylsulfonyl)benzylamine hydrochloride isomers. It is important to note that while some experimental data is available, particularly for the 4-isomer, some values are predicted based on established principles of substituent effects on spectroscopic properties. Predicted values are denoted with an asterisk (*).
Table 1: ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Isomer | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -CH₃ Protons (δ, ppm) | NH₃⁺ Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) | -CH₃ Carbon (δ, ppm) |
| 2-(Methylsulfonyl)benzylamine HCl | ~8.0-7.6 (m, 4H) | ~4.2 (s) | ~3.3 (s) | ~8.7 (br s) | ~140-125 (6 signals) | ~40 | ~43* |
| 3-(Methylsulfonyl)benzylamine HCl | ~8.0-7.7 (m, 4H) | ~4.12 (s) | ~3.25 (s) | ~8.8 (br s) | ~142.1, 139.5, 131.2, 129.8, 127.4, 126.0 | ~42.1 | ~43.5 |
| 4-(Methylsulfonyl)benzylamine HCl | ~7.95 (d, 2H), ~7.70 (d, 2H) | ~4.15 (s) | ~3.20 (s) | ~8.9 (br s) | ~145.2, 133.5, 129.0 (2C), 128.2 (2C) | ~42.3 | ~43.3 |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-(Methylsulfonyl)benzylamine HCl | 3-(Methylsulfonyl)benzylamine HCl | 4-(Methylsulfonyl)benzylamine HCl |
| N-H stretch (NH₃⁺) | ~3000-2800 (broad) | ~3000-2800 (broad) | ~3000-2800 (broad) |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C stretch (aromatic) | ~1600, ~1475 | ~1600, ~1480 | ~1610, ~1490 |
| S=O stretch (sulfonyl) | ~1320, ~1150 | ~1325, ~1155 | ~1322, ~1152 |
| C-N stretch | ~1100 | ~1110 | ~1105* |
Table 3: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ (calc.) | Key Fragment Ions (m/z) |
| 2-(Methylsulfonyl)benzylamine | 185.05 | 170 ([M-NH₃]⁺), 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺) |
| 3-(Methylsulfonyl)benzylamine | 185.05 | 170 ([M-NH₃]⁺), 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺) |
| 4-(Methylsulfonyl)benzylamine | 185.05 | 170 ([M-NH₃]⁺), 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺) |
Note: Mass spectrometry is performed on the free base, as the hydrochloride salt would dissociate in the ion source. The fragmentation pattern for positional isomers is often very similar, making unambiguous identification by MS alone challenging without chromatographic separation.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The use of DMSO-d₆ is often preferred for hydrochloride salts due to its good solubilizing power for polar compounds.
-
Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon-13 NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract any atmospheric or instrument-related absorptions.
-
Sample Spectrum: The spectrum of the sample is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like benzylamines. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Fragmentation Analysis (MS/MS): To aid in structural elucidation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed to provide information about the molecule's structure.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the spectroscopic analysis and the logical relationship in identifying the isomers.
Caption: General experimental workflow for the spectroscopic analysis of (Methylsulfonyl)benzylamine hydrochloride isomers.
Caption: Logical workflow for the differentiation of (Methylsulfonyl)benzylamine hydrochloride isomers using spectroscopic data.
Validating the Structure of 3-(Methylsulfonyl)benzylamine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of the analytical techniques used to validate the structure of 3-(Methylsulfonyl)benzylamine hydrochloride, offering a framework for its characterization against structurally similar alternatives.
Structural Elucidation Workflow
A typical workflow for the structural validation of a synthesized organic compound involves a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation of the molecule's identity and purity.
Comparative Spectral Data
A powerful method for confirming the structure of a target molecule is to compare its spectral data with that of known, structurally related compounds. In this guide, we compare this compound with its ortho- and para-isomers, as well as the parent compound, benzylamine hydrochloride. The following tables summarize the expected spectral data for these compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -NH₃⁺ Protons (ppm) | -SO₂CH₃ Protons (ppm) |
| This compound | 7.6-8.0 (m, 4H) | ~4.1 (s, 2H) | ~8.5 (br s, 3H) | ~3.2 (s, 3H) |
| 2-(Methylsulfonyl)benzylamine hydrochloride | 7.7-8.1 (m, 4H) | ~4.3 (s, 2H) | ~8.6 (br s, 3H) | ~3.3 (s, 3H) |
| 4-(Methylsulfonyl)benzylamine hydrochloride | 7.6 (d, 2H), 7.9 (d, 2H) | ~4.1 (s, 2H) | ~8.5 (br s, 3H) | ~3.2 (s, 3H) |
| Benzylamine hydrochloride | 7.3-7.5 (m, 5H) | ~4.0 (s, 2H) | ~8.4 (br s, 3H) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | -SO₂CH₃ Carbon (ppm) |
| This compound | ~125, ~128, ~130, ~132, ~138, ~141 | ~42 | ~44 |
| 2-(Methylsulfonyl)benzylamine hydrochloride | ~126, ~129, ~131, ~133, ~136, ~140 | ~40 | ~44 |
| 4-(Methylsulfonyl)benzylamine hydrochloride | ~127, ~128, ~139, ~144 | ~42 | ~44 |
| Benzylamine hydrochloride | ~128.5, ~128.7, ~129.2, ~134.3 | ~42.3 | N/A |
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch (Ammonium) | C-H Stretch (Aromatic) | S=O Stretch (Sulfone) | C-N Stretch |
| This compound | ~3000-2800 (broad) | ~3100-3000 | ~1320, ~1150 | ~1100-1000 |
| 2-(Methylsulfonyl)benzylamine hydrochloride | ~3000-2800 (broad) | ~3100-3000 | ~1325, ~1155 | ~1100-1000 |
| 4-(Methylsulfonyl)benzylamine hydrochloride | ~3000-2800 (broad) | ~3100-3000 | ~1315, ~1145 | ~1100-1000 |
| Benzylamine hydrochloride | ~3000-2800 (broad) | ~3100-3000 | N/A | ~1100-1000 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ (as free base) | Key Fragment Ions |
| This compound | 185.05 | 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| 2-(Methylsulfonyl)benzylamine hydrochloride | 185.05 | 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| 4-(Methylsulfonyl)benzylamine hydrochloride | 185.05 | 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| Benzylamine hydrochloride | 107.07 | 106 ([M-H]⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺) |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and the exchange of the ammonium protons is slow enough to allow for their observation.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for KBr Pellet Method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, S=O, C-N).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
For amine hydrochlorides, it is often necessary to analyze the free base. This can be achieved by adding a small amount of a volatile base (e.g., ammonium hydroxide) to the sample solution or by using a method that promotes in-source fragmentation of the hydrochloride salt.
-
-
Instrument Setup:
-
Use an ESI mass spectrometer.
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for the free base).
-
Analyze the fragmentation pattern to identify characteristic fragment ions that can help confirm the structure.
-
By employing these analytical techniques and comparing the obtained data with that of known alternatives, researchers can confidently validate the structure of this compound and ensure the reliability of their scientific findings.
Purity Analysis of Synthesized 3-(Methylsulfonyl)benzylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity analysis of synthesized 3-(Methylsulfonyl)benzylamine hydrochloride against its positional isomer, 4-(Methylsulfonyl)benzylamine hydrochloride. The information presented herein is crucial for researchers and professionals in drug development to ensure the quality and consistency of their starting materials and intermediates.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in drug safety and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide details the common analytical techniques for assessing its purity, outlines potential impurities, and compares its analytical profile with its 4-isomer, a common potential process-related impurity. While both isomers are commercially available, their purity profiles can vary depending on the synthetic route and purification methods employed. A typical purity for commercially available this compound is around 97%.
Comparative Purity Analysis
A direct comparison of purity between this compound and its 4-isomer is essential, as the presence of one as an impurity in the other can be difficult to detect and may impact downstream reactions and the final product's biological activity. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Data for 3- and 4-(Methylsulfonyl)benzylamine Hydrochloride
| Parameter | This compound | 4-(Methylsulfonyl)benzylamine Hydrochloride |
| Typical Purity | ≥ 97% | ≥ 97% |
| Potential Impurities | 3-(Methylsulfonyl)benzonitrile (starting material), dibenzylamines (from side reactions), residual solvents. | 4-(Methylsulfonyl)benzonitrile (starting material), dibenzylamines (from side reactions), residual solvents. |
| HPLC Retention Time | Varies based on method; baseline separation from the 4-isomer is critical. | Varies based on method; should be distinctly different from the 3-isomer. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.1 (s, 3H, SO₂CH₃), ~4.1 (s, 2H, CH₂), ~7.6-8.0 (m, 4H, Ar-H), ~8.7 (br s, 3H, NH₃⁺) | ~3.2 (s, 3H, SO₂CH₃), ~4.1 (s, 2H, CH₂), ~7.7 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~8.6 (br s, 3H, NH₃⁺) |
Experimental Protocols
Accurate purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the most common and powerful technique for assessing the purity of non-volatile compounds like benzylamine hydrochlorides. A well-developed HPLC method can separate the main compound from its impurities, including its positional isomer.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is often effective for separating positional isomers. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis and purification process.
Protocol:
-
Column: A polar capillary column (e.g., DB-WAX or similar).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all solvents and volatile impurities.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) at a concentration of about 10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is a powerful tool for confirming the structure of the desired isomer and for identifying and quantifying impurities that have distinct proton signals.
Protocol:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for amine hydrochlorides.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid) can be used for quantitative NMR (qNMR).
-
Procedure: A known mass of the sample and the internal standard are dissolved in a known volume of the deuterated solvent. The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.
Potential Impurities
The synthesis of this compound typically involves the reduction of 3-(methylsulfonyl)benzonitrile. This process can lead to several potential impurities.
-
Starting Material: Unreacted 3-(methylsulfonyl)benzonitrile.
-
Positional Isomer: If the starting material contains the 4-isomer, 4-(methylsulfonyl)benzylamine hydrochloride will be present as an impurity.
-
Over-reduction Products: In some cases, the aromatic ring can be partially or fully reduced.
-
Secondary and Tertiary Amines: During the reduction of nitriles, side reactions can lead to the formation of dibenzylamines and tribenzylamines.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, isopropanol, ethyl acetate).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical relationship between analytical techniques and purity assessment parameters.
Conclusion
The purity of this compound is paramount for its successful application in research and drug development. A multi-technique approach, including HPLC, GC, and NMR, is essential for a comprehensive purity assessment. Particular attention should be paid to the potential presence of the 4-isomer, which requires a well-resolved chromatographic method for accurate quantification. By implementing the detailed protocols and understanding the potential impurity profile, researchers can ensure the quality and reliability of this important chemical intermediate.
Comparative Efficacy of 3-(Methylsulfonyl)benzylamine Hydrochloride Analogs: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological efficacy of analogs related to 3-(Methylsulfonyl)benzylamine hydrochloride. Due to the limited publicly available data specifically on this compound and its direct analogs, this comparison draws from broader studies on substituted benzylamines and compounds with similar structural motifs to infer potential activities and guide future research.
Inferred Biological Activities and Structure-Activity Relationships
Based on research into related chemical classes, the following potential activities for this compound analogs can be considered for future investigation:
-
Monoamine Oxidase (MAO) Inhibition: Benzylamine and its derivatives are known substrates and inhibitors of MAO enzymes, which are crucial in the metabolism of neurotransmitters. The nature and position of substituents on the benzene ring significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B. Electron-withdrawing groups, such as the methylsulfonyl group, can impact the electronic properties of the benzylamine core and its interaction with the enzyme's active site.
-
Anticancer Activity: Various sulfonamide and benzylamine derivatives have demonstrated potential as anticancer agents. The mechanisms often involve the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation and survival.
Future Experimental Directions
To elucidate the biological efficacy of this compound and its analogs, a systematic investigation is required. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for the evaluation of this compound analogs.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compounds against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Procedure:
-
The test compounds are pre-incubated with the respective MAO isoform at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The formation of the product (e.g., 4-hydroxyquinoline for kynuramine) is measured spectrophotometrically or fluorometrically over time.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.
-
-
Data Analysis: IC50 values are compared to a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
Cytotoxicity Assay against Cancer Cell Lines
Objective: To assess the potential anticancer activity of the compounds.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon cancer).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added, and after incubation, the formazan crystals are dissolved.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
-
Data Analysis: IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) are determined and compared to a standard chemotherapeutic agent (e.g., doxorubicin).
Summary of (Hypothetical) Data
As no specific experimental data is currently available, the following table is a template for how such data should be presented once generated.
| Compound ID | Structure Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Cancer Cell Line X IC50 (µM) |
| Lead | 3-(Methylsulfonyl)benzylamine | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | 4-(Methylsulfonyl)benzylamine | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | 3-(Ethylsulfonyl)benzylamine | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | 3-(Methylsulfonyl)-N-methylbenzylamine | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway Diagram
Should these compounds exhibit significant MAO inhibitory activity, the following diagram illustrates the general mechanism of action of MAO inhibitors.
Caption: General signaling pathway of Monoamine Oxidase (MAO) inhibition.
This guide serves as a foundational document to direct future research into the biological efficacy of this compound and its analogs. The proposed experimental protocols and data presentation formats are intended to ensure a systematic and comparable evaluation of this novel class of compounds.
Benchmarking 3-(Methylsulfonyl)benzylamine Hydrochloride: A Comparative Guide for Researchers
For scientists and professionals in drug development and chemical research, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive benchmark of 3-(Methylsulfonyl)benzylamine hydrochloride against other commonly used benzylamine derivatives in two key synthetic transformations: reductive amination and amide bond formation. The performance of these reagents is evaluated based on reaction yields and conditions, supported by experimental data from peer-reviewed literature and patents.
Introduction to Substituted Benzylamines in Synthesis
Substituted benzylamines are a critical class of reagents in organic synthesis, serving as versatile building blocks for a wide array of pharmaceutical and agrochemical compounds. Their utility stems from the reactivity of the amino group in nucleophilic reactions. The nature and position of substituents on the benzene ring can significantly influence this reactivity, affecting reaction rates, yields, and the stability of intermediates.
This guide focuses on this compound, a benzylamine derivative featuring a strong electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the meta position. This substituent is expected to decrease the nucleophilicity of the benzylamine nitrogen, potentially impacting its performance in common synthetic applications. To provide a clear benchmark, its hypothetical performance is compared against the unsubstituted benzylamine and a derivative with an electron-donating group, 4-methoxybenzylamine.
Performance in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine. The nucleophilicity of the amine is a key factor in the initial imine formation step.
Table 1: Comparative Performance in Reductive Amination of Benzaldehyde
| Reagent | Product | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | N-(3-(Methylsulfonyl)benzyl)benzylamine | Sodium Borohydride | Methanol | Room Temp. | 2-4 | Data not available in literature |
| Benzylamine | Dibenzylamine | Not Specified | Not Specified | Not Specified | Not Specified | 99%[1] |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)benzylamine | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in literature |
Performance in Amide Bond Formation
Amide bond formation is another fundamental reaction in organic synthesis, crucial for the preparation of peptides, pharmaceuticals, and polymers. This reaction typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. The nucleophilicity of the amine plays a significant role in the rate and efficiency of this transformation.
Table 2: Comparative Performance in Amide Coupling with Benzoic Acid
| Reagent | Product | Coupling Agent/Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | N-(3-(Methylsulfonyl)benzyl)benzamide | Various | Various | Various | Various | Data not available in literature |
| Benzylamine | N-Benzylbenzamide | Boric Acid | Toluene | Reflux | 20 | 89%[3] |
| Benzylamine | N-Benzylbenzamide | Methoxysilanes | Solvent-free | 120 | 7 | 99%[4] |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)undec-10-enamide | DCC/DMAP | Not Specified | Not Specified | Not Specified | 90%[5] |
| 4-Methoxybenzylamine | (9Z, 12R)-12-hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | DCC/DMAP | Not Specified | Not Specified | Not Specified | 84%[5] |
Similar to reductive amination, specific yield data for the amide coupling of this compound with benzoic acid is not available in the reviewed literature. However, the electron-withdrawing effect of the methylsulfonyl group is expected to reduce the nucleophilicity of the amine, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) to achieve high yields compared to benzylamine or 4-methoxybenzylamine. Patents describing the synthesis of related compounds suggest that high yields (75-95%) are achievable for amide coupling reactions of benzylamine derivatives.[6][7]
Experimental Protocols
General Procedure for Reductive Amination
-
To a solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol), add the benzylamine hydrochloride (1.0-1.2 equivalents) and a base (e.g., triethylamine, 1.0 equivalent) if starting from the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Procedure for Amide Coupling (using a carbodiimide)
-
To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the benzylamine hydrochloride (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.
-
Filter the reaction mixture to remove any precipitated urea by-product.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable reagent for synthetic applications where a benzylamine moiety with reduced nucleophilicity is desired. While direct comparative quantitative data is sparse in the literature, the well-established principles of electronic effects in organic chemistry suggest that it will exhibit lower reactivity in both reductive amination and amide coupling reactions compared to benzylamine and electron-rich derivatives like 4-methoxybenzylamine. This lower reactivity may necessitate the use of more forcing conditions to achieve comparable yields. However, the presence of the methylsulfonyl group can be advantageous in complex syntheses where chemoselectivity is crucial or where the electronic properties of the final product are being fine-tuned. Researchers should consider these factors when selecting a benzylamine reagent for their specific synthetic targets. Further experimental studies directly comparing the performance of this compound with other benzylamines under standardized conditions would be highly beneficial to the scientific community.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]
- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 7. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-(Methylsulfonyl)benzylamine hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for 3-(Methylsulfonyl)benzylamine hydrochloride. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of your institution's specific safety guidelines and consultation with a licensed waste disposal service.
Hazard and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, related compounds such as benzylamine hydrochloride are categorized as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[2][3][4][5][6]
Key Safety Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or fumes.
-
Wash hands thoroughly after handling.
-
Prevent the chemical from entering drains or the environment.[3][4][7]
Waste Disposal Protocol
The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[3][4][7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should include the full chemical name, hazard symbols, and the date of accumulation.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting the waste.
-
Ensure the container is in good condition and compatible with the chemical.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Documentation:
-
Maintain a detailed inventory of the chemical waste. This documentation is crucial for the disposal company and for regulatory compliance.
-
-
Professional Disposal:
Waste Management Documentation
Accurate and organized documentation is essential for proper waste management. The following table can be used as a template for tracking this compound waste in your laboratory.
| Date | Researcher Name | Quantity of Waste (g) | Container ID | Notes (e.g., pure substance, contaminated labware) |
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific chemical before handling and disposal. It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations.
References
Navigating the Safe Handling of 3-(Methylsulfonyl)benzylamine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for 3-(Methylsulfonyl)benzylamine hydrochloride, offering procedural, step-by-step guidance to address key operational questions and build a foundation of trust in laboratory safety practices.
While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant to mucous membranes and the upper respiratory tract and may be harmful by ingestion and inhalation.[1] Therefore, adherence to strict safety protocols is mandatory. Information from structurally related compounds, such as benzylamine hydrochloride, has been incorporated to provide a more comprehensive safety profile.
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate personal protective equipment must be worn at all times when handling this compound.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and airborne particles that can cause eye irritation or serious damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact, which can cause irritation.[2][3] |
| Body Protection | Lab coat, long-sleeved clothing, and chemical-resistant boots.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[2] | Minimizes the inhalation of dust or vapors, which can irritate the respiratory system.[1][3] |
Emergency First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.[2] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of the chemical and the safety of the laboratory.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood, to minimize dust and vapor generation.[1] Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.[4] |
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that ensures environmental safety and regulatory compliance.
| Item | Disposal Method |
| Unused or Waste Material | Dispose of as hazardous waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.[1] |
| Contaminated Packaging | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the empty container in accordance with local regulations. |
Visualizing Safe Laboratory Practices
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow and a logical approach to hazard mitigation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
